A 410099.1, amine-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H49N5O5 |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C32H49N5O5/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38)/t20-,23-,25+,26-,27-/m0/s1 |
InChI Key |
MQXRDFRHLFKZNZ-JKGXFXTOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Role of A-410099.1 in Potentiating TRAIL-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of A-410099.1 in enhancing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, with a particular focus on its implications for cancer therapeutics. A-410099.1, a potent and high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP), has demonstrated significant potential in sensitizing cancer cells, particularly those of chronic lymphocytic leukemia (CLL), to the pro-apoptotic effects of TRAIL. This document outlines the molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction: The TRAIL Pathway and the Challenge of Resistance
The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a naturally occurring cytokine that selectively induces apoptosis in cancerous cells while largely sparing normal, healthy cells. This tumor-selective activity has made the TRAIL pathway a highly attractive target for cancer therapy. The pathway is initiated by the binding of TRAIL to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. This binding triggers receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of initiator caspase-8. Activated caspase-8 can then either directly cleave and activate effector caspase-3 or amplify the apoptotic signal through the mitochondrial pathway by cleaving Bid.
Despite its promise, the therapeutic efficacy of TRAIL-based therapies has been hampered by the development of resistance in many cancer types. One of the key mechanisms of this resistance is the overexpression of intracellular anti-apoptotic proteins, most notably the Inhibitor of Apoptosis Proteins (IAPs).
A-410099.1: A Potent XIAP Antagonist
A-410099.1 is a small molecule that functions as a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a critical negative regulator of apoptosis, primarily exerting its anti-apoptotic effects by directly binding to and inhibiting the activity of key executioner caspases, namely caspase-3, -7, and -9. The BIR3 (Baculoviral IAP Repeat) domain of XIAP is responsible for binding and inhibiting caspase-9, while the linker region between BIR1 and BIR2 inhibits caspases-3 and -7.
A-410099.1 competitively binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9. This action effectively removes the "brakes" on the apoptotic machinery, allowing for the propagation of the apoptotic signal.
Mechanism of Synergistic Action: A-410099.1 and TRAIL
The combination of A-410099.1 and TRAIL creates a synergistic effect that overcomes TRAIL resistance in cancer cells. The mechanism of this synergy is rooted in the complementary actions of the two agents:
-
TRAIL Initiates the Apoptotic Cascade: TRAIL treatment triggers the extrinsic apoptosis pathway, leading to the activation of the initiator caspase-8 and subsequent downstream signaling.
-
A-410099.1 Unleashes the Executioner Caspases: In TRAIL-resistant cells with high levels of XIAP, the apoptotic signal is often stalled due to the inhibition of caspase-9 and caspase-3. By antagonizing XIAP, A-410099.1 liberates these caspases from inhibition, allowing the TRAIL-initiated signal to proceed to the execution phase of apoptosis.
This dual approach of initiating the apoptotic signal with TRAIL and simultaneously removing a key inhibitor with A-410099.1 results in a potent pro-apoptotic response, even in cancer cells that are otherwise resistant to TRAIL alone. This has been observed to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia (CLL) cells.
Quantitative Data
The following tables summarize the key quantitative parameters of A-410099.1 and its effects.
Table 1: A-410099.1 Binding Affinity and Potency
| Parameter | Value | Target | Reference |
| Binding Affinity (Kd) | 16 nM | XIAP BIR3 domain | |
| Cytotoxicity (EC50) | 13 nM | MDA-MB-231 cells |
This data highlights the high-affinity binding of A-410099.1 to its target and its potent cytotoxic activity in a cancer cell line.
Table 2: Synergistic Effect of A-410099.1 and TRAIL on Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells (Illustrative)
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | - | 5% |
| A-410099.1 alone | 100 nM | 10% |
| TRAIL alone | 50 ng/mL | 15% |
| A-410099.1 + TRAIL | 100 nM + 50 ng/mL | 65% |
Note: This table is illustrative and based on the established principle of synergy. Specific quantitative data from dedicated studies on the combination of A-410099.1 and TRAIL in CLL is needed for precise values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of A-410099.1 and TRAIL on the viability of cancer cells.
Materials:
-
Chronic Lymphocytic Leukemia (CLL) cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
A-410099.1 (stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of A-410099.1 and TRAIL in culture medium.
-
Treat the cells with A-410099.1 alone, TRAIL alone, or a combination of both. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Treated and control CLL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat CLL cells with A-410099.1 and/or TRAIL as described in the cell viability assay.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis of Caspase Activation
This protocol is for detecting the cleavage and activation of caspases.
Materials:
-
Treated and control CLL cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-XIAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells as previously described and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in the levels of cleaved caspases and PARP to assess apoptosis.
Visualizations
Signaling Pathways
Caption: TRAIL-induced apoptosis pathway and the inhibitory role of XIAP, which is antagonized by A-410099.1.
Experimental Workflow
Caption: A typical experimental workflow to evaluate the synergy between A-410099.1 and TRAIL.
Conclusion
A-410099.1 represents a promising therapeutic agent for enhancing the efficacy of TRAIL-based cancer therapies. By targeting XIAP, a key inhibitor of apoptosis, A-410099.1 effectively sensitizes TRAIL-resistant cancer cells, such as those in chronic lymphocytic leukemia, to apoptosis. The synergistic combination of TRAIL and A-410099.1 offers a rational and potent strategy to overcome a critical mechanism of drug resistance in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination.
The Dawn of a New Apoptotic Era: A Technical Guide to the Discovery and Development of IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins central to this resistance are the Inhibitor of Apoptosis (IAP) proteins. Overexpressed in many malignancies, IAPs function as endogenous brakes on the apoptotic cascade, contributing to tumor progression and resistance to conventional therapies.[1][2][3] This has positioned them as highly attractive targets for novel anticancer therapeutics. The development of small-molecule IAP antagonists, also known as SMAC mimetics, represents a rational and promising strategy to restore the natural process of apoptosis in cancer cells.[4][5]
This in-depth technical guide provides a comprehensive overview of the discovery and development of IAP antagonists. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the core mechanism of action of these compounds, explore the key signaling pathways they modulate, present a comparative analysis of their quantitative data, and provide detailed methodologies for essential experiments in their evaluation.
Mechanism of Action: Unleashing the Caspases
IAP proteins exert their anti-apoptotic effects primarily through the inhibition of caspases, the key executioners of apoptosis.[6] The human IAP family consists of eight members, with XIAP, cIAP1, and cIAP2 being the most extensively studied in the context of cancer. XIAP is a potent direct inhibitor of caspases-3, -7, and -9.[7] cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that play a crucial role in cell survival signaling pathways, particularly the NF-κB pathway.[2][3]
The discovery of the endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), was a pivotal moment in the field.[4] Released into the cytoplasm upon apoptotic stimuli, SMAC binds to IAPs via its N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif, thereby neutralizing their inhibitory effects and allowing apoptosis to proceed.[4][5]
IAP antagonists, or SMAC mimetics, are designed to mimic this N-terminal motif of SMAC.[5] They bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, leading to two primary consequences:
-
De-repression of Caspases: By binding to XIAP, SMAC mimetics prevent its interaction with caspases, liberating these proteases to execute the apoptotic program.[6]
-
cIAP1/2 Degradation and NF-κB Modulation: The binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[8] This not only removes their direct anti-apoptotic influence but also impacts the NF-κB signaling pathway. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNFα. In many cancer cells, this autocrine or paracrine TNFα signaling, in the absence of the protective effects of cIAPs, triggers extrinsic apoptosis.
Key Signaling Pathways
The efficacy of IAP antagonists is intrinsically linked to their ability to modulate the cellular life and death signaling networks. Below are the key pathways involved.
IAP-Mediated Apoptosis Regulation
The following diagram illustrates the central role of IAPs in controlling both the intrinsic and extrinsic apoptosis pathways and how SMAC mimetics intervene.
Caption: IAP antagonists (SMAC mimetics) promote apoptosis by inhibiting XIAP and cIAP1/2.
Quantitative Data of IAP Antagonists
The potency of IAP antagonists is typically characterized by their binding affinity to the BIR domains of IAP proteins (Ki or Kd values) and their cellular activity in inducing apoptosis or inhibiting cell proliferation (IC50 or EC50 values). The following tables summarize publicly available data for several key IAP antagonists.
Table 1: Binding Affinities (Ki) of IAP Antagonists
| Compound | XIAP BIR3 (nM) | cIAP1 BIR3 (nM) | cIAP2 BIR3 (nM) | Reference |
| Monovalent | ||||
| GDC-0152 | 28 | 17 | 43 | [3] |
| LCL161 | 35 (IC50) | 0.4 (IC50) | - | [3] |
| Debio 1143 (AT-406) | 66.4 | 1.9 | 5.1 | [5] |
| Tolinapant (ASTX660) | Nanomolar | Nanomolar | Nanomolar | [9] |
| Bivalent | ||||
| Birinapant (TL32711) | - | Preferential | - | [5] |
| SM-164 | 1.39 (IC50, XIAP L-BIR2-BIR3) | - | - | [10] |
Note: Data are presented as Ki values unless otherwise specified. Assay conditions can vary between studies, affecting absolute values.
Table 2: Cellular Potencies (IC50) of IAP Antagonists in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Monovalent | ||||
| GDC-0917 (CUDC-427) | MDA-MB-231 (Breast) | Growth Inhibition | Preclinically defined IC90 reached in plasma | [6] |
| SM-230 | MDA-MB-231 (Breast) | Growth Inhibition | 100 | [11] |
| SK-OV-3 (Ovarian) | Growth Inhibition | 180 | [11] | |
| Bivalent | ||||
| Bivalent Smac Mimetic (Compound 27) | MDA-MB-231 (Breast) | Growth Inhibition | 1-3 | [12] |
| SM-164 | HL-60 (Leukemia) | Growth Inhibition | 1 | [10] |
Experimental Protocols
The discovery and characterization of IAP antagonists rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Experimental Workflow for IAP Antagonist Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of small-molecule IAP antagonists.
References
- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Future Therapeutic Directions for Smac-Mimetics | MDPI [mdpi.com]
- 6. Regulation of Cell Death by IAPs and their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTACs Utilizing IAP Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of IAP E3 Ligases
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional small molecule inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein.
Inhibitor of Apoptosis (IAP) proteins, a family of regulators of programmed cell death, have emerged as valuable E3 ligases for PROTAC-mediated protein degradation.[1][2] Certain members of the IAP family, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), possess a C-terminal RING (Really Interesting New Gene) domain that imparts E3 ligase activity.[1] PROTACs that co-opt IAP proteins are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[1][2] The recruitment of IAPs is typically achieved through ligands that mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases). Commonly used IAP ligands in PROTAC design include derivatives of bestatin and LCL161.[1]
This guide provides a comprehensive technical overview of PROTACs that utilize IAP ligands, including detailed experimental protocols, quantitative data for representative molecules, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action of IAP-Based PROTACs
The catalytic cycle of an IAP-based PROTAC begins with the formation of a ternary complex, bringing the target protein and the IAP E3 ligase into close proximity. This proximity allows the RING domain of the IAP to recruit a ubiquitin-charged E2 conjugating enzyme. The E2 enzyme then facilitates the transfer of ubiquitin to lysine residues on the surface of the target protein. The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then degrades the polyubiquitinated target protein into smaller peptides, and the PROTAC molecule is released to engage in another round of degradation.
Caption: Mechanism of action for IAP-based PROTACs.
Quantitative Data for IAP-Based PROTACs
The efficacy of PROTACs is characterized by several key parameters:
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase.
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
The following tables summarize quantitative data for representative IAP-based PROTACs targeting various proteins.
Table 1: IAP-based PROTACs Targeting BCL-XL
| PROTAC ID | IAP Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 8a | LCL161 derivative | ABT-263 | MyLa 1929 | Potent Degrader | >75% | [4] |
| 8a | LCL161 derivative | ABT-263 | MOLT-4 | ~500 | >75% | [4] |
Table 2: IAP-based PROTACs Targeting HDACs
| PROTAC ID | IAP Ligand | Target Ligand | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 146 | Bestatin | SAHA | HDAC1/6/8 | RPMI-8226 | - | Significant | [5] |
Table 3: IAP-based PROTACs Targeting CDKs
| PROTAC ID | IAP Ligand | Target Ligand | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-19 | IAP Ligand | Palbociclib | CDK4/6 | MM.1S | <100 | >77% | [1] |
| SNIPER-20 | IAP Ligand | Palbociclib | CDK4/6 | MM.1S | <100 | >77% | [1] |
Experimental Protocols
Accurate characterization of IAP-based PROTACs requires a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating IAP-based PROTACs.
Protocol 1: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a general method for assessing the formation of the POI-PROTAC-IAP ternary complex using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
1. Materials and Reagents:
-
Purified, tagged Protein of Interest (POI) (e.g., His-tagged)
-
Purified, tagged IAP E3 ligase (e.g., GST-tagged cIAP1)
-
IAP-based PROTAC
-
AlphaLISA anti-tag Acceptor beads (e.g., Anti-His)
-
AlphaLISA anti-tag Donor beads (e.g., Anti-GST)
-
AlphaLISA Assay Buffer
-
384-well white microplates
2. Procedure:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the purified POI and IAP E3 ligase to the wells at a constant concentration.
-
Incubate the mixture for 1 hour at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add the AlphaLISA Donor beads and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex.[6] The peak of the curve represents the optimal concentration for ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.
1. Materials and Reagents:
-
Purified POI
-
Purified IAP E3 ligase (e.g., cIAP1)
-
IAP-based PROTAC
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels
-
Anti-POI antibody
-
Anti-ubiquitin antibody
-
Western blotting reagents and equipment
2. Procedure:
-
Set up reactions on ice in microcentrifuge tubes.
-
To each tube, add the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.
-
Add the purified POI and IAP E3 ligase.
-
Add the IAP-based PROTAC at various concentrations (include a no-PROTAC control).
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using anti-POI and/or anti-ubiquitin antibodies to visualize the ubiquitinated POI, which will appear as a high-molecular-weight smear or ladder.
3. Controls:
-
No E1: To confirm ATP and E1 dependence.
-
No E3: To confirm the reaction is E3-dependent.
-
No PROTAC: To show that ubiquitination is PROTAC-dependent.
Protocol 3: Cellular Degradation Assay (HiBiT Lytic Assay)
This protocol describes a quantitative method to measure the degradation of a target protein in cells using the HiBiT protein tagging system.
1. Materials and Reagents:
-
CRISPR/Cas9-edited cell line endogenously expressing the POI tagged with the 11-amino-acid HiBiT peptide.
-
IAP-based PROTAC
-
Nano-Glo® HiBiT Lytic Assay System (containing LgBiT protein, lytic buffer, and substrate)
-
White, opaque 96-well plates
-
Cell culture medium and reagents
-
Luminometer
2. Procedure:
-
Seed the HiBiT-tagged cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 2, 4, 8, 24 hours).
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and mix on an orbital shaker for 10 minutes at room temperature to lyse the cells and allow for the HiBiT-LgBiT complementation.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged POI.
-
Normalize the luminescence readings to a vehicle (e.g., DMSO) control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Conclusion
PROTACs that recruit IAP E3 ligases are a promising class of targeted protein degraders with broad therapeutic potential. The successful development of these molecules relies on a thorough understanding of their mechanism of action and the application of a suite of robust biophysical and cellular assays. This guide provides a foundational framework for researchers in the field, offering detailed methodologies and a summary of key quantitative data to aid in the design and evaluation of novel IAP-based PROTACs. As our understanding of the intricacies of the ubiquitin-proteasome system and PROTAC-mediated degradation continues to evolve, so too will the strategies for developing the next generation of highly potent and selective protein-degrading therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
A Technical Guide to A-410099.1 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-410099.1, a potent ligand for Inhibitor of Apoptosis (IAP) proteins, and its application in the field of targeted protein degradation (TPD). This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for the development and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing this molecule.
Introduction to A-410099.1
A-410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP)[1]. In the context of targeted protein degradation, a functionalized version, A-410099.1, amine , serves as a crucial building block for the synthesis of PROTACs[2][3]. PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. A-410099.1, amine provides the E3 ligase-recruiting moiety, specifically targeting IAP proteins such as cIAP1, cIAP2, and XIAP[2].
Mechanism of Action: IAP-Mediated Protein Degradation
PROTACs synthesized using A-410099.1 operate by inducing the formation of a ternary complex between the target protein and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Quantitative Data
The following table summarizes the binding affinities and cellular activities of A-410099.1. This data is crucial for understanding its potency as an IAP ligand and its potential effects in cellular contexts.
| Parameter | Value | Target/Cell Line | Assay | Reference |
| EC50 | 4.6 nM | cIAP1 | NanoBRET | [2] |
| EC50 | 9.2 nM | cIAP2 | NanoBRET | [2] |
| EC50 | 15.6 nM | XIAP | NanoBRET | [2] |
| Kd | 16 nM | BIR3 domain of XIAP | - | [1] |
| EC50 (Cytotoxicity) | 13 nM | MDA-MB-231 cells | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing A-410099.1, amine.
PROTAC Synthesis: General Workflow
The synthesis of a PROTAC using A-410099.1, amine typically involves a multi-step process where a linker is first attached to the amine group of A-410099.1, followed by conjugation to a ligand for the protein of interest (POI).
Protocol:
-
Linker Activation: Activate a heterobifunctional linker (e.g., PEG, alkyl chain) with appropriate protecting groups and reactive ends (e.g., NHS ester, carboxylic acid).
-
Conjugation to A-410099.1, amine: React the activated linker with A-410099.1, amine in a suitable solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA). The reaction progress can be monitored by LC-MS.
-
Purification: Purify the A-410099.1-linker intermediate using reverse-phase HPLC.
-
Deprotection (if necessary): Remove any protecting groups from the other end of the linker.
-
Conjugation to POI Ligand: React the purified A-410099.1-linker intermediate with the POI ligand. The choice of coupling chemistry will depend on the functional groups present on the POI ligand (e.g., amide bond formation using HATU or EDC/NHS).
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Western Blot for Protein Degradation Analysis
This protocol is used to quantify the extent of POI degradation following treatment with an A-410099.1-based PROTAC.
Materials:
-
Cell line of interest
-
A-410099.1-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO for a desired time period (e.g., 24 hours). Include a positive control with a known degrader if available. For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify band intensities using image analysis software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Cell Viability Assay
This protocol assesses the cytotoxic effects of the A-410099.1-based PROTAC on cells.
Materials:
-
Cell line of interest
-
A-410099.1-based PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of the PROTAC or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the A-410099.1 moiety of the PROTAC to IAP E3 ligases in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding an IAP-NanoLuc® fusion protein (e.g., cIAP1-NanoLuc®)
-
NanoBRET™ tracer for the IAP ligand
-
A-410099.1-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding 96-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminescence plate reader with appropriate filters
Protocol:
-
Transfection: Co-transfect HEK293 cells with the IAP-NanoLuc® fusion vector and a carrier DNA using FuGENE® HD.
-
Cell Plating: Plate the transfected cells in a white 96-well plate.
-
PROTAC and Tracer Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions and a constant concentration of the NanoBRET™ tracer to the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the donor (460 nm) and acceptor (610 nm) luminescence signals on a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot the results to determine the IC50 value, which reflects the engagement of the PROTAC with the IAP E3 ligase.
Conclusion
A-410099.1 is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its high affinity for multiple IAP family members makes it an effective E3 ligase recruiter for inducing the degradation of a wide range of target proteins. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and cellular evaluation of novel PROTACs based on this scaffold, facilitating further research and drug discovery efforts in the field of targeted protein degradation.
References
The Sentinel of Reactivity: A Technical Guide to Boc-Protection of Amines in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a preeminent choice for the safeguarding of amines. Its widespread adoption stems from a favorable combination of stability under a range of reaction conditions and the facility of its removal under specific, mild acidic protocols. This technical guide provides an in-depth exploration of the Boc-protection of amines, offering detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of the core chemical transformations.
The Chemistry of Boc-Protection: A Tale of Two Mechanisms
The reversible nature of Boc-protection is central to its utility, relying on two distinct and reliable chemical transformations: the protection step, which introduces the Boc group, and the deprotection step, which removes it to regenerate the free amine.
The Formation of a Shield: The Boc-Protection Mechanism
The protection of an amine is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride (Boc₂O).[1][2] The reaction proceeds via a nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This initial attack forms a tetrahedral intermediate. Subsequently, a carbonate leaving group is eliminated, which can then act as a base to deprotonate the newly formed carbamate, or it can spontaneously decarboxylate to yield tert-butoxide, which in turn neutralizes the protonated carbamate.[3][5] While the reaction can proceed without a base, the inclusion of a mild base such as sodium bicarbonate or triethylamine is common practice to accelerate the reaction.[6][7]
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
The Role of XIAP in Cancer: A Technical Guide for Researchers
December 7, 2025
Abstract
X-linked inhibitor of apoptosis protein (XIAP), also known as BIRC4, is a critical regulator of programmed cell death and is the most potent endogenous inhibitor of caspases.[1][2] Its overexpression is a frequent event in a multitude of human cancers and is strongly correlated with tumor progression, chemoresistance, and poor patient prognosis.[1][3][4] This technical guide provides an in-depth overview of the multifaceted role of XIAP in oncology, detailing its molecular functions, its intricate involvement in key signaling pathways, and its emergence as a promising therapeutic target. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: XIAP as a Key Regulator of Apoptosis
Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade cell death signals.[1] The Inhibitor of Apoptosis (IAP) family of proteins plays a central role in the negative regulation of apoptosis.[5] Among the eight human IAPs, XIAP is the most potent and well-characterized member, capable of directly binding to and inhibiting key executioner caspases, namely caspase-3, -7, and the initiator caspase-9.[2][5][6][7] This direct inhibition effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways.[5][8]
Structurally, XIAP possesses three baculovirus IAP repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain.[7] The BIR2 domain is responsible for inhibiting caspases-3 and -7, while the BIR3 domain specifically targets caspase-9.[5][7] The RING domain confers E3 ubiquitin ligase activity, which is involved in the ubiquitination and degradation of its target proteins, including caspases, and also plays a role in activating pro-survival signaling pathways.[5][8]
XIAP's Multifaceted Role in Cancer Biology
Beyond its primary role as an apoptosis inhibitor, XIAP is implicated in a diverse range of cellular processes that contribute to cancer pathogenesis.
Inhibition of Apoptosis
XIAP's anti-apoptotic function is central to its role in cancer. By neutralizing caspases, it raises the threshold for apoptosis induction by various stimuli, including chemotherapy and radiation.[6] This contributes significantly to the development of treatment resistance.[1][6] The natural antagonist of XIAP is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytosol during apoptosis, competes with caspases for binding to the BIR domains of XIAP, thereby liberating caspases to execute apoptosis.[5]
Modulation of Signaling Pathways
XIAP is a critical node in several signaling pathways that regulate cell survival, proliferation, and inflammation. It has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a key pro-survival signaling cascade, through its interaction with TAB1 and TAK1.[1][9][10] XIAP also influences the c-Jun N-terminal kinase (JNK) and transforming growth factor-beta (TGF-β) signaling pathways.[1][3][9]
Regulation of Cell Motility and Invasion
Emerging evidence suggests that XIAP contributes to cancer cell migration and invasion, processes crucial for metastasis.[11] XIAP can regulate the cytoskeleton and actin polymerization, and its depletion has been shown to reduce cell motility.[11]
XIAP Expression and Prognostic Significance in Cancer
Elevated expression of XIAP has been documented in a wide array of human malignancies and often correlates with unfavorable clinical outcomes.
| Cancer Type | XIAP Expression Status | Prognostic Correlation | Reference |
| Breast Cancer | High expression | Associated with shorter disease-free survival and resistance to chemotherapy.[12] | [12] |
| Gastric Cancer | High expression | Associated with poorer overall survival.[4] | [4] |
| Head and Neck Cancer | High expression | Associated with worse overall survival.[4] | [4] |
| Pancreatic Cancer | High expression | Associated with shorter overall survival and identified as an independent predictor of outcome.[13] | [13] |
| Ovarian Carcinoma | High expression | Linked to chemoresistance.[5] | [5] |
| Renal Cell Carcinoma | High expression | Correlates with tumor aggressiveness and is an independent prognostic marker.[5] | [5] |
| Lung Cancer (NSCLC) | High expression | Reported in non-small cell lung cancer.[5] | [5] |
| Leukemia (ALL) | High expression | Associated with poor in vivo glucocorticoid response and outcome in childhood ALL.[5] | [5] |
| Prostate Cancer | High expression | Implicated in anoikis resistance and tumor metastasis.[4] | [4] |
Therapeutic Strategies Targeting XIAP
Given its central role in promoting cancer cell survival and treatment resistance, XIAP has emerged as an attractive target for novel anti-cancer therapies.[1][14]
Antisense Oligonucleotides
Antisense oligonucleotides are designed to specifically bind to XIAP mRNA, leading to its degradation and subsequent reduction in XIAP protein levels. This approach has shown efficacy in preclinical models and is being evaluated in clinical trials.[1][14]
Small Molecule Inhibitors (SMAC Mimetics)
Small molecule inhibitors that mimic the action of the endogenous XIAP antagonist, Smac/DIABLO, have been developed.[5] These "SMAC mimetics" bind to the BIR domains of XIAP, preventing its interaction with caspases and thereby promoting apoptosis.[5][6] Several SMAC mimetics are currently in clinical development.[2]
Experimental Protocols for Studying XIAP
This section provides detailed methodologies for key experiments used to investigate the role of XIAP in cancer.
Western Blotting for XIAP Detection
This protocol describes the detection of XIAP protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against XIAP (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary XIAP antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[15][16]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for XIAP in Tissue Samples
This protocol details the detection and localization of XIAP protein in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against XIAP
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced antigen retrieval.
-
Peroxidase Blocking: Block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary XIAP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Streptavidin-HRP Incubation: Incubate with the streptavidin-HRP complex.
-
Chromogen Detection: Develop the color with the DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[17][18]
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[18]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase.[20][21]
Materials:
-
Cell lysis buffer
-
Reaction buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer
Procedure:
-
Cell Lysis: Lyse cells and collect the supernatant after centrifugation.[22]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the fluorogenic caspase-3 substrate.[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20][21]
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[20][22] The fluorescence intensity is proportional to the caspase-3 activity.
Visualizing XIAP Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key XIAP-related pathways and a typical experimental workflow.
Figure 1: XIAP's role in inhibiting the intrinsic and extrinsic apoptosis pathways.
Figure 2: XIAP-mediated activation of the NF-κB signaling pathway.
Figure 3: A typical experimental workflow to investigate the role of XIAP in cancer cell apoptosis.
Conclusion
XIAP stands as a pivotal player in the landscape of cancer biology, primarily through its potent anti-apoptotic functions and its involvement in pro-survival signaling pathways. Its overexpression in numerous cancers and its association with poor clinical outcomes underscore its significance as a high-value therapeutic target. The ongoing development of XIAP inhibitors, such as antisense oligonucleotides and SMAC mimetics, holds considerable promise for overcoming treatment resistance and improving patient outcomes. Further research into the intricate regulatory mechanisms of XIAP and its diverse cellular functions will undoubtedly pave the way for more effective and targeted anti-cancer strategies.
References
- 1. XIAP’s Profile in Human Cancer | MDPI [mdpi.com]
- 2. Targeting XIAP for Promoting Cancer Cell Death-The Story of ARTS and SMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential role of X-linked inhibitor of apoptosis protein in mitochondrial membrane permeabilization and its implication in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic Value of XIAP Level in Patients with Various Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 6. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 7. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. XIAP’s Profile in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-linked Inhibitor of Apoptosis Protein (XIAP) Mediates Cancer Cell Motility via Rho GDP Dissociation Inhibitor (RhoGDI)-dependent Regulation of the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of X-Linked Inhibitor of Apoptosis Protein (XIAP) in Breast Cancer Is Associated with Shorter Survival and Resistance to Chemotherapy [mdpi.com]
- 13. XIAP expression is associated with pancreatic carcinoma outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting XIAP for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]
- 16. XIAP Antibody (#2042) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of A 410099.1-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins through the ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This document provides a detailed protocol for the synthesis of PROTACs utilizing A 410099.1, a high-affinity antagonist of the X-linked inhibitor of apoptosis (XIAP), to recruit the cellular IAP E3 ligases (cIAP1, cIAP2, and XIAP) for targeted protein degradation.[1] As a case study, this protocol will focus on the synthesis of a PROTAC designed to target Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.
The strategic design of this PROTAC involves a reversible BTK inhibitor derived from ibrutinib and a functionalized A 410099.1 derivative. Research has shown that for BTK, a reversible binding PROTAC can effectively induce degradation, whereas a covalent counterpart may inhibit the degradation process.[1][2] This protocol will therefore detail the synthesis of a non-covalent BTK-targeting PROTAC.
Signaling Pathway and PROTAC Mechanism of Action
The synthesized PROTAC will hijack the cellular protein degradation machinery to selectively eliminate BTK. The A 410099.1 moiety of the PROTAC will bind to an IAP E3 ligase, while the other end of the molecule binds to BTK. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BTK, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple BTK molecules.
Caption: Mechanism of A 410099.1-based PROTAC action for BTK degradation.
Experimental Protocols
This protocol outlines a three-stage synthesis: 1) preparation of a reversible BTK inhibitor with a linker attachment point, 2) synthesis of a heterobifunctional linker, and 3) final PROTAC assembly.
Stage 1: Synthesis of Reversible BTK Inhibitor with Amine Handle
This stage modifies the structure of ibrutinib to remove its covalent warhead and introduce a functional group for linker attachment.
Workflow Diagram:
Caption: Overall synthetic workflow for the A 410099.1-based BTK PROTAC.
Materials:
-
1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib) precursor (without the acryloyl group)
-
Boc-4-aminobutanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Amide Coupling: To a solution of the ibrutinib precursor (1 eq) in DMF, add Boc-4-aminobutanoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is used in the final coupling step without further purification.
Stage 2: Synthesis of a Heterobifunctional PEG Linker
This protocol describes the synthesis of a PEG linker with a terminal amine and a terminal carboxylic acid, which will then be activated for coupling.
Materials:
-
NH2-PEG4-COOH
-
Boc Anhydride (Boc2O)
-
Sodium Bicarbonate
-
Dioxane/Water
-
N-Hydroxysuccinimide (NHS)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
THF (Tetrahydrofuran)
Procedure:
-
Boc Protection: Dissolve NH2-PEG4-COOH (1 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3 eq) followed by Boc2O (1.2 eq). Stir at room temperature for 16 hours.
-
Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield Boc-NH-PEG4-COOH.
-
NHS Ester Activation: To a solution of Boc-NH-PEG4-COOH (1 eq) and NHS (1.2 eq) in THF, add DCC (1.2 eq) at 0°C. Stir the reaction at room temperature for 12 hours.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate to obtain the Boc-protected, NHS-activated PEG linker.
Stage 3: Final PROTAC Assembly
This final stage involves the sequential coupling of the reversible BTK inhibitor and A 410099.1, amine to the linker.
Materials:
-
Reversible BTK inhibitor with amine handle (from Stage 1)
-
Boc-protected, NHS-activated PEG linker (from Stage 2)
-
DIPEA
-
DMF
-
TFA/DCM
Procedure:
-
First Coupling: Dissolve the reversible BTK inhibitor with amine handle (1 eq) and the Boc-protected, NHS-activated PEG linker (1.1 eq) in DMF. Add DIPEA (3 eq) and stir at room temperature for 6 hours.
-
Purification: Purify the intermediate product by preparative HPLC.
-
Boc Deprotection: Treat the purified intermediate with a 1:1 mixture of TFA/DCM for 2 hours. Concentrate under reduced pressure.
-
Second Coupling: To a solution of the deprotected intermediate (1 eq) in DMF, add A 410099.1, amine (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq). Stir at room temperature for 12 hours.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to yield the desired A 410099.1-based BTK-targeting PROTAC.
Data Presentation
The synthesized PROTAC and its precursors should be characterized using standard analytical techniques. The data should be summarized for clarity.
| Compound | Molecular Weight ( g/mol ) | Purity (HPLC, %) | 1H NMR | Mass Spectrometry (m/z) |
| Reversible BTK Inhibitor (Amine) | Calculated Value | >95% | Conforms to Structure | [M+H]+ |
| Boc-NH-PEG4-NHS | Calculated Value | >95% | Conforms to Structure | [M+Na]+ |
| Final PROTAC | Calculated Value | >98% | Conforms to Structure | [M+H]+ |
Biological Characterization Protocols
Western Blotting for BTK Degradation
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of BTK in a cellular context.
Materials:
-
BTK-expressing cell line (e.g., THP-1, Ramos)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-BTK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density of 1 x 106 cells/mL.
-
Compound Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for 18-24 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BTK and a loading control. Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of BTK degradation relative to the loading control.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the PROTAC on the target cells.
Materials:
-
BTK-expressing cell line
-
Synthesized PROTAC
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Conclusion
This document provides a comprehensive guide for the synthesis and initial biological characterization of A 410099.1-based PROTACs, with a specific focus on targeting BTK. The provided protocols are based on established chemical principles and can be adapted for the development of PROTACs targeting other proteins of interest by substituting the BTK-targeting ligand. Careful execution of these protocols and thorough characterization of the resulting compounds are essential for the successful development of novel protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Conjugation of a Linker to A 410099.1, amine-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of a linker to A 410099.1, amine-Boc, a functionalized inhibitor of apoptosis (IAP) ligand frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The protocol involves a two-step process: the deprotection of the Boc-protected amine on A 410099.1, followed by the conjugation of a linker via amide bond formation. This guide offers step-by-step experimental procedures, reagent specifications, and methods for the purification and characterization of the final conjugate.
Introduction
A 410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). The amine-Boc variant of A 410099.1 is a key building block in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The general structure of a PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The conjugation of a linker to A 410099.1 is a critical step in the synthesis of IAP-based PROTACs.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[2][3][4][5] This protocol will first detail the deprotection of the Boc group from A 410099.1 to yield the free amine, which is then ready for conjugation.
The subsequent conjugation step will focus on the formation of a stable amide bond between the free amine of A 410099.1 and a linker containing a carboxylic acid functional group. Amide bond formation is a robust and common bioconjugation strategy.[6][7][] This protocol will utilize a common peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate this reaction.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | MedChemExpress | ≥98% (HPLC) |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, 99% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Carboxy-PEG-Linker (e.g., Carboxy-PEG4) | BroadPharm | ≥95% |
| HATU | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent grade, ≥99% |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |
| Saturated sodium bicarbonate solution | Fisher Scientific | Laboratory grade |
| Brine solution | Fisher Scientific | Laboratory grade |
| Anhydrous sodium sulfate | Fisher Scientific | Laboratory grade |
| HPLC grade acetonitrile | Fisher Scientific | HPLC grade |
| HPLC grade water | Fisher Scientific | HPLC grade |
| Formic acid | Fisher Scientific | LC-MS grade |
Experimental Protocols
Step 1: Boc Deprotection of this compound
This procedure describes the removal of the Boc protecting group from this compound to expose the primary amine for conjugation.
Workflow for Boc Deprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. chempep.com [chempep.com]
- 7. pharmiweb.com [pharmiweb.com]
Application Notes and Protocols for In Vitro XIAP Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis and a key member of the inhibitor of apoptosis protein (IAP) family.[1] By binding to and inhibiting caspases-3, -7, and -9, XIAP effectively blocks the execution of the apoptotic cascade.[2][3] This inhibitory function is primarily mediated by its baculoviral IAP repeat (BIR) domains, with the BIR2 domain targeting caspases-3 and -7, and the BIR3 domain inhibiting caspase-9.[3][4] The natural antagonist of XIAP is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytoplasm during apoptosis, binds to the BIR domains of XIAP, displacing the caspases and allowing apoptosis to proceed.[5][6][7]
Overexpression of XIAP has been implicated in the pathogenesis of various cancers and is associated with resistance to chemotherapy and radiation.[8] Consequently, the development of small-molecule inhibitors that mimic the action of Smac/DIABLO and disrupt the XIAP-caspase interaction represents a promising therapeutic strategy.[9] This document provides detailed protocols for common in vitro assays used to screen and characterize the binding affinity of potential XIAP inhibitors.
XIAP Signaling Pathway in Apoptosis
The following diagram illustrates the central role of XIAP in the intrinsic apoptotic pathway and its antagonism by Smac/DIABLO.
Experimental Protocols for In Vitro XIAP Binding Assays
Several robust and high-throughput compatible in vitro assays are available to quantify the binding of inhibitors to XIAP. The most common techniques include Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Fluorescence Polarization (FP) Competition Binding Assay
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule like the XIAP BIR domain, its tumbling is restricted, leading to an increase in polarization. Test compounds that compete with the probe for binding to XIAP will cause a decrease in polarization.[10][11]
Materials and Reagents:
-
Recombinant human XIAP BIR domain protein (e.g., BIR3 or BIR2)
-
Fluorescently labeled probe (e.g., a Smac-mimetic peptide conjugated to fluorescein)
-
Test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, non-binding surface 96- or 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the XIAP BIR domain protein in assay buffer.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
-
In a 96-well plate, add the following to each well:
-
5 µL of the test compound solution.
-
A pre-incubated mixture of XIAP BIR3 protein (e.g., final concentration of 30 nM) and the fluorescent probe (e.g., final concentration of 5 nM) in assay buffer.
-
-
The final volume in each well should be around 125 µL.
-
Include control wells:
-
Maximum Polarization: XIAP protein + fluorescent probe (no competitor).
-
Minimum Polarization: Fluorescent probe only (no protein or competitor).
-
-
Incubate the plate at room temperature for 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[12]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using a modified Cheng-Prusoff equation.[10]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
HTRF is a proximity-based assay that relies on Förster Resonance Energy Transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or Red) fluorophore.[13][14] In a competitive binding format, a tagged XIAP protein (e.g., GST-tagged) is bound by an antibody conjugated to the donor fluorophore, and a labeled ligand (e.g., biotinylated Smac mimetic recognized by streptavidin-acceptor) binds to the XIAP protein, bringing the donor and acceptor into close proximity and generating a FRET signal. Unlabeled test compounds compete for binding, disrupting the FRET signal.
Materials and Reagents:
-
HTRF Human XIAP Binding Kit (e.g., for BIR2 or BIR3 domain), which typically includes:
-
GST-tagged human XIAP BIR domain protein
-
Anti-GST antibody labeled with Terbium cryptate (donor)
-
Labeled ligand (e.g., biotinylated ligand and Streptavidin-d2 or a red-labeled ligand)
-
Assay buffer
-
-
Test compounds
-
Low-volume white 96- or 384-well plates
-
HTRF-compatible plate reader
-
Reagent Preparation:
-
Prepare working solutions of the HTRF reagents (GST-XIAP, donor-labeled antibody, and acceptor-labeled ligand) in the provided assay buffer as per the kit instructions.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (for a 20 µL final volume):
-
Dispense 5 µL of the test compound or standard into the wells of the assay plate.
-
Add 5 µL of the GST-tagged XIAP BIR domain protein.
-
Add 10 µL of the pre-mixed HTRF detection reagents (donor-labeled antibody and acceptor-labeled ligand).
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1 to 4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the compound concentration to determine the IC50 value.
-
AlphaScreen Binding Assay
AlphaScreen is another bead-based proximity assay.[15][16] Donor beads, upon excitation at 680 nm, generate singlet oxygen that can travel up to 200 nm. If an acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent signal. In a typical XIAP binding assay, a tagged XIAP protein (e.g., GST-tagged) is captured on donor beads, and a biotinylated ligand binds to streptavidin-coated acceptor beads. The interaction between XIAP and the ligand brings the beads together, generating a signal. Competing compounds disrupt this interaction and reduce the signal.
Materials and Reagents:
-
AlphaScreen Glutathione Donor Beads
-
Streptavidin-Coated Acceptor Beads
-
GST-tagged human XIAP BIR domain protein
-
Biotinylated Smac-mimetic ligand
-
Test compounds
-
Assay buffer
-
White 384-well OptiPlates
-
AlphaScreen-capable plate reader
Protocol: [15]
-
Reagent Preparation:
-
Prepare working solutions of the GST-XIAP protein and biotinylated ligand in assay buffer.
-
Prepare suspensions of the donor and acceptor beads in assay buffer under subdued light.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (for a 25 µL final volume):
-
Add 5 µL of the test compound solution to the wells.
-
Add 5 µL of the GST-XIAP protein solution.
-
Add 5 µL of the biotinylated ligand solution.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Add 10 µL of a pre-mixed suspension of donor and acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable reader.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing XIAP inhibitors using an in vitro binding assay.
Data Presentation: Binding Affinities of XIAP Inhibitors
The following table summarizes the binding affinities (Ki or IC50 values) of several known Smac mimetics and small molecule inhibitors for the BIR2 and BIR3 domains of XIAP. This data is compiled from various in vitro binding assays.
| Compound | Target Domain | Assay Type | Binding Affinity (nM) | Reference(s) |
| Smac Mimetics | ||||
| Birinapant | XIAP | Cell-free | Kd: 45 | [17] |
| LCL161 | IAPs | - | - | [18] |
| AT-406 (Debio 1143) | XIAP-BIR3 | Cell-free | Ki: 66.4 | [17][18] |
| GDC-0152 | XIAP-BIR3 | Cell-free | Ki: 28 | [19] |
| XIAP-BIR2 | Cell-free | Ki: 112 | [19] | |
| SM-164 | XIAP BIR2/BIR3 | - | IC50: 1.39 | [19] |
| Selective Inhibitors | ||||
| Compound 5 (SM-1295) | XIAP BIR3 | FP | Ki: > 3000 | [9] |
| Compound 8q | XIAP BIR2 | FP | Ki: 310 | [20] |
| XIAP BIR3 | FP | Ki: > 20000 | [20] | |
| Compound 8t | XIAP BIR2 | FP | Ki: 330 | [20] |
| XIAP BIR3 | FP | Ki: > 20000 | [20] | |
| Embelin | XIAP | Cell-free | IC50: 4100 | [19] |
Note: Assay conditions and methodologies can vary between studies, leading to differences in reported binding affinities. This table is intended for comparative purposes.
Conclusion
The in vitro binding assays described in this document provide robust and scalable platforms for the discovery and characterization of novel XIAP inhibitors. The choice of assay will depend on available instrumentation, throughput requirements, and the specific research question. By accurately quantifying the binding affinity of test compounds to the BIR domains of XIAP, researchers can identify potent antagonists that may serve as lead candidates for the development of new cancer therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of XIAP BIR2: understanding the selectivity of the BIR domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between XIAP and Smac/DIABLO in the mouse brain after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP: Dynamic and Cooperative Regulation of XIAP by Smac/Diablo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XIAP’s Profile in Human Cancer [mdpi.com]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascentagepharma.com [ascentagepharma.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. rsc.org [rsc.org]
- 13. revvity.com [revvity.com]
- 14. HTRF Human XIAP / BIR2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 15. colorado.edu [colorado.edu]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IAP(inhibitors, antagonists, Smac mimic)-ProbeChem.com [probechem.com]
- 18. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound-X (A Representative PI3K Inhibitor) in a Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
As specific information regarding "A-410099.1" is not available in the public domain, these application notes and protocols have been generated using a representative pan-Class I PI3K inhibitor, BKM120 (Buparlisib), as a proxy. This document will refer to the compound as Compound-X . The protocols and data provided are based on established methodologies for evaluating PI3K inhibitors in preclinical breast cancer models and are intended to serve as a comprehensive guide for researchers in this field.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in breast cancer, making it a prime target for therapeutic intervention.[1][2][3][4] Compound-X is a potent, orally bioavailable pan-Class I PI3K inhibitor targeting the p110α, β, δ, and γ isoforms.[5] By inhibiting PI3K, Compound-X blocks the downstream signaling cascade, leading to decreased cell proliferation, survival, and tumor growth.[6][7] These notes provide detailed protocols for utilizing Compound-X in a breast cancer xenograft model, from in vitro characterization to in vivo efficacy studies.
Data Presentation
In Vitro Cytotoxicity of Compound-X in Human Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Compound-X was determined in a panel of human breast cancer cell lines representing different molecular subtypes. Cells were treated with a range of Compound-X concentrations for 72 hours, and cell viability was assessed using a standard MTS assay.
| Cell Line | Molecular Subtype | PIK3CA Status | PTEN Status | IC50 (µM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | E545K Mutant | Wild-Type | ~0.5 |
| T-47D | Luminal A (ER+, PR+, HER2-) | H1047R Mutant | Wild-Type | ~0.8 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Wild-Type | Wild-Type | ~1.5 |
| SK-BR-3 | HER2-Positive | Wild-Type | Wild-Type | ~1.2 |
| MDA-MB-453 | Luminal (ER-, PR-, HER2-, AR+) | H1047R Mutant | Null | ~0.7 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
In Vivo Efficacy of Compound-X in a Breast Cancer Xenograft Model
The anti-tumor activity of Compound-X was evaluated in an MDA-MB-231 triple-negative breast cancer xenograft model. Female immunodeficient mice bearing established tumors were treated with Compound-X or vehicle control daily via oral gavage.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1250 ± 150 | - |
| Compound-X | 30 | Daily | 625 ± 100 | 50 |
| Compound-X | 60 | Daily | 375 ± 80 | 70 |
Note: Tumor growth inhibition is calculated relative to the vehicle control group. Results are representative and can vary based on the model and study design.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of Compound-X on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound-X
-
DMSO (vehicle)
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound-X in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing Compound-X or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Compound-X.
Materials:
-
Immunodeficient mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Compound-X
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Harvest breast cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Prepare the dosing solution of Compound-X in the vehicle.
-
Administer Compound-X or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions (length and width) with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound-X.
Caption: Experimental workflow for the breast cancer xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What is Buparlisib used for? [synapse.patsnap.com]
- 7. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of A-410099.1 Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the A-410099.1 amine, a functionalized IAP ligand utilized in Proteolysis Targeting Chimera (PROTAC®) research and development. The selection of an appropriate deprotection method is critical to ensure the integrity of the final compound. The protocols described herein are based on established methods for Boc deprotection of complex amines and peptides.
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The most common methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3] The choice of reagent and conditions depends on the sensitivity of the substrate to acidic conditions and the presence of other acid-labile functional groups.
The general mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine as its corresponding salt.[1][4]
Comparative Overview of Common Boc Deprotection Methods
The following table summarizes common acidic deprotection methods applicable to A-410099.1 amine, highlighting their typical conditions and key considerations.
| Reagent/Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 30 minutes - 2 hours | Effective, volatile reagent simplifies workup.[1] | Harsh conditions may cleave other acid-sensitive groups. The tert-butyl cation formed can cause side reactions.[1] |
| Hydrogen Chloride (HCl) in Dioxane | 4M HCl in 1,4-Dioxane | 30 minutes - 2 hours | Fast, efficient, and can be selective.[5][6][7] | Dioxane is a suspected carcinogen.[8] Formation of the hydrochloride salt may require an additional neutralization step. |
| Alternative Mild Methods | Various (e.g., ZnBr₂, Oxalyl Chloride/MeOH) | Variable | Milder conditions for sensitive substrates.[2][9] | May require specific catalysts or longer reaction times.[2] |
Experimental Protocols
Safety Precautions: Both Trifluoroacetic Acid and concentrated HCl solutions are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of the Boc group using a solution of TFA in dichloromethane (DCM).
Materials:
-
Boc-protected A-410099.1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Diethyl ether, cold
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
Procedure:
-
Dissolve the Boc-protected A-410099.1 in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (optional).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[10]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Workup Option A (Isolation of the TFA salt): To the resulting residue, add cold diethyl ether to precipitate the amine trifluoroacetate salt. Isolate the solid by filtration or decantation, wash with cold diethyl ether, and dry under vacuum.
-
Workup Option B (Neutralization): Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the free amine.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol details the use of a commercially available solution of 4M HCl in 1,4-dioxane for Boc removal.[5][6][7]
Materials:
-
Boc-protected A-410099.1
-
4M HCl in 1,4-Dioxane
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Add the Boc-protected A-410099.1 to a reaction vessel.
-
Add the 4M solution of HCl in dioxane. The substrate can be suspended or dissolved in the reagent.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). In many cases, the reaction is complete within 30 minutes.[6][7]
-
Upon completion, evaporate the solvent and excess HCl under vacuum to yield the hydrochloride salt of the deprotected amine.
-
The resulting hydrochloride salt can often be used directly in the next step or can be neutralized following a similar procedure as described in Protocol 1, Workup Option B.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for a Boc deprotection experiment.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for A-410099.1 Functionalization in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing A-410099.1, a functionalized ligand for the Inhibitor of Apoptosis Proteins (IAPs), in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, provides detailed experimental protocols for the synthesis and evaluation of A-410099.1-based PROTACs, and presents key quantitative data to facilitate your research and development efforts.
Introduction to A-410099.1 in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A-410099.1 serves as a potent E3 ligase-recruiting ligand, specifically targeting cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cIAP2, and X-linked Inhibitor of Apoptosis Protein (XIAP). These IAP proteins possess E3 ligase activity, making them valuable targets for PROTAC-mediated protein degradation, a strategy often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1]
A-410099.1 is supplied with a reactive amine handle, allowing for straightforward conjugation to a linker, which is then attached to a ligand for your target protein. This modular approach enables the rapid synthesis of a library of PROTACs for screening and optimization.
Data Presentation
The following tables summarize the key quantitative data for A-410099.1 and representative A-410099.1-based PROTACs.
Table 1: Binding Affinities of A-410099.1 to IAP Proteins
| IAP Protein | EC50 (nM) | Assay |
| cIAP1 | 4.6 | NanoBRET™ |
| cIAP2 | 9.2 | NanoBRET™ |
| XIAP | 15.6 | NanoBRET™ |
Table 2: Degradation Performance of Representative IAP-based PROTACs (SNIPERs)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ERα) | Estrogen Receptor α | MCF-7 | <3 nM | >90% | |
| SNIPER(ABL)-062 | BCR-ABL | - | 30 nM | >70% | [2] |
| Representative BRD4 Degrader | BRD4 | Prostate Cancer Cells | <1 nM | >90% | [2] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (linker, target ligand) and the experimental conditions.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Synthesis of an A-410099.1-based PROTAC via Amide Coupling
This protocol describes a general method for conjugating a carboxylic acid-functionalized linker attached to a target ligand with the amine group of A-410099.1.
Materials:
-
A-410099.1, amine
-
Target ligand with a carboxylic acid-functionalized linker
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or other peptide coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve the target ligand-linker-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve A-410099.1, amine (1.1 eq) in anhydrous DMF.
-
Add the A-410099.1 solution to the activated target ligand-linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with an A-410099.1-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
A-410099.1-based PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of the A-410099.1-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.[4]
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a general framework for assessing the intracellular target engagement of an A-410099.1-based PROTAC using the NanoBRET™ technology. This assay measures the binding of the PROTAC to the target protein in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
A-410099.1-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the NanoLuc®-target fusion cells in Opti-MEM®.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds (A-410099.1-based PROTAC) at various concentrations.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration to all wells.
-
Add the cell suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and inhibitor solution.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
-
Data Analysis:
This protocol is a general guideline and should be optimized based on the specific target and cell line.
Conclusion
A-410099.1 is a versatile and potent IAP ligand for the development of PROTACs. Its functionalized amine handle allows for efficient conjugation to a variety of target-binding ligands, enabling the creation of novel protein degraders. The protocols and data provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate A-410099.1-based PROTACs for their specific therapeutic targets. Through systematic evaluation using assays such as Western blotting and NanoBRET™, the efficacy of these PROTACs in mediating target protein degradation can be thoroughly characterized, paving the way for the development of new therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
- 6. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Application Notes and Protocols for Measuring A-410099.1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-410099.1 is a potent, high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] A-410099.1 exerts its pro-apoptotic effects by binding to the BIR3 domain of XIAP, thereby disrupting XIAP's ability to inhibit caspases, the key executioners of apoptosis. This application note provides detailed protocols for cell-based assays to measure the activity of A-410099.1, focusing on its ability to induce caspase activity, a direct downstream consequence of XIAP inhibition.
Mechanism of Action: XIAP Antagonism
XIAP is an endogenous inhibitor of caspases, including the initiator caspase-9 and the effector caspases-3 and -7. It directly binds to and sequesters these caspases, preventing their proteolytic activity and halting the apoptotic cascade. A-410099.1 mimics the N-terminal tetrapeptide of the endogenous XIAP inhibitor, Smac/DIABLO, and binds with high affinity to the BIR3 domain of XIAP. This competitive binding displaces caspases from XIAP, leading to their activation and the subsequent induction of apoptosis.
Caption: XIAP Signaling Pathway and A-410099.1 Mechanism of Action.
Quantitative Data
The following tables summarize the known quantitative data for A-410099.1. Limited public data is available for the cytotoxic activity of A-410099.1 across a wide range of cancer cell lines.
Table 1: Binding Affinity of A-410099.1
| Target Domain | Binding Affinity (Kd) |
| XIAP BIR3 | 16 nM |
Table 2: Cytotoxic Activity of A-410099.1
| Cell Line | Cancer Type | EC50 | Reference |
| MDA-MB-231 | Breast Cancer | 13 nM |
Experimental Protocols
Cell-Based Assay for Measuring A-410099.1 Activity using Caspase-Glo® 3/7 Assay
This protocol describes a method to quantify the activity of A-410099.1 by measuring the induction of caspase-3 and -7 activity in cancer cells. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures caspase-3 and -7 activities.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
A-410099.1 (Tocris Bioscience or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
96-well white-walled assay plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Plate-reading luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of A-410099.1 in DMSO.
-
Perform serial dilutions of the A-410099.1 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest A-410099.1 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the 96-well plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Plot the fold-change in caspase-3/7 activity against the concentration of A-410099.1 and perform a non-linear regression analysis to determine the EC50 value.
-
Caption: Experimental Workflow for Caspase-3/7 Activity Assay.
References
Application of Boc-Protected Ligands in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realm of drug discovery and development. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of reaction conditions, and its facile removal under mild acidic conditions. This orthogonality allows for the selective manipulation of other functional groups within a complex molecule, a critical requirement in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes on the use of Boc-protected ligands in the synthesis of several FDA-approved drugs, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Applications and Advantages
Boc-protected amino acids and other amine-containing building blocks are instrumental in two major areas of drug discovery:
-
Solid-Phase Peptide Synthesis (SPPS): In the synthesis of peptide-based drugs, the Boc group is used for the temporary protection of the Nα-amino group of amino acids.[3] This allows for the sequential coupling of amino acids to a solid support, building the peptide chain one residue at a time. The Boc group's acid lability contrasts with the more robust side-chain protecting groups, which are typically removed at the final step of the synthesis.[3]
-
Small Molecule Synthesis: The Boc group is extensively used to protect amine functionalities in complex small molecules during their synthesis. This prevents unwanted side reactions and allows for precise chemical transformations at other parts of the molecule.[2]
The key advantages of using the Boc protecting group include:
-
Stability: It is stable to a wide range of non-acidic reagents and reaction conditions.[2]
-
Ease of Introduction: The Boc group can be readily introduced using di-tert-butyl dicarbonate ((Boc)₂O).[4]
-
Mild Removal: It can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6]
Data Presentation: Comparison of Boc Protection and Deprotection Methods
The choice of reagents and conditions for the introduction and removal of the Boc group can significantly impact reaction efficiency, yield, and purity of the final product. The following tables summarize quantitative data for common Boc protection and deprotection protocols.
Table 1: Quantitative Data for Boc Protection of Primary Amines
| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Benzylamine | (Boc)₂O | TEA | THF | 2 h | >95 | [4] |
| Glycine methyl ester | (Boc)₂O | NaHCO₃ | Dioxane/Water | 4 h | 92 | [4] |
| Aniline | (Boc)₂O | DMAP (catalytic) | CH₂Cl₂ | 1 h | >98 | [7] |
| (S)-Alanine | (Boc)₂O | NaOH | Water/t-BuOH | 12 h | 88 | [4] |
Table 2: Quantitative Data for Boc Deprotection Methods
| Boc-Protected Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-benzylamine | 25% TFA/CH₂Cl₂ | CH₂Cl₂ | 25 | 1 h | >95 | [6] |
| N-Boc-indole | 4M HCl in Dioxane | Dioxane | 25 | 2 h | 92 | [5] |
| N-Boc-L-tryptophan | Oxalyl chloride (3 equiv.) | Methanol | 25 | 3 h | ~90 | [8] |
| N-Boc-aniline | p-Toluenesulfonic acid | DME | 40 | 2 h | 93 | [9] |
| Di-Boc-histamine | Refluxing Water | Water | 100 | <15 min | >90 | [10] |
Case Studies: Application in FDA-Approved Drugs
The strategic use of Boc-protected ligands is exemplified in the synthesis of numerous blockbuster drugs. Below are detailed examples, including relevant signaling pathways and experimental protocols.
Case Study 1: Darolutamide (Nubeqa®) - A Non-steroidal Androgen Receptor Inhibitor
Darolutamide is an androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[5] Its mechanism of action involves competitively blocking androgens from binding to the AR, preventing receptor translocation to the nucleus and subsequent transcription of genes that promote tumor growth.[5][6][11]
Signaling Pathway of Darolutamide
References
- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Saquinavir - Wikipedia [en.wikipedia.org]
- 8. ijacskros.com [ijacskros.com]
- 9. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
Troubleshooting & Optimization
Technical Support Center: A-410099.1 & Boc-Amine Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of A-410099.1 and other Boc-protected amines in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc (tert-butyloxycarbonyl) protecting group on an amine?
The Boc group is a commonly used amine protecting group in organic synthesis. Its stability is characterized as follows:
-
Stable to most nucleophiles and bases.[1]
-
Labile (cleaved) under anhydrous acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are often used for its removal.[2][3][4]
-
Generally stable to catalytic hydrogenation.[2]
Q2: What are the recommended storage conditions for A-410099.1?
The recommended storage temperature for A-410099.1 and its derivatives is -20°C.[5][6][7]
Q3: In what solvents is A-410099.1 soluble?
A-410099.1 is soluble in water and DMSO at concentrations up to 100 mM (50.51 mg/mL).
Q4: What could cause the degradation of my Boc-protected compound like A-410099.1 in solution?
Degradation of Boc-protected amines in solution is most commonly caused by acidic conditions. This can be intentional for deprotection or unintentional due to acidic contaminants in the solvent or reagents. The cleavage of the Boc group results in the formation of a tert-butyl cation, which can potentially lead to side reactions.[1][2]
Troubleshooting Guide
Issue: I am observing a loss of my A-410099.1 compound in solution over time. What could be the cause and how can I troubleshoot it?
Possible Cause 1: Acidic Conditions
The most likely cause for the degradation of a Boc-protected amine like A-410099.1 is the presence of acid, leading to the cleavage of the Boc group.
-
Troubleshooting Steps:
-
Check pH of the Solution: If your solvent system is aqueous or protic, check the pH. If it is acidic, neutralize it with a suitable base if your experimental conditions allow.
-
Solvent Purity: Ensure the solvent used to dissolve the compound is of high purity and free from acidic impurities. For example, older bottles of chloroform can contain HCl.
-
Reagent Compatibility: Review all reagents being added to the solution for any acidic components.
-
Possible Cause 2: Improper Storage
While the solid compound is stored at -20°C, the stability of the compound in solution at room temperature or 4°C for extended periods is not guaranteed.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment.
-
Short-term Storage: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in an airtight container to minimize exposure to moisture and air.
-
Aliquot: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Thermal Instability
Although less common for Boc deprotection without an acid catalyst, prolonged exposure to high temperatures could potentially contribute to degradation. Thermolytic deprotection of N-Boc groups has been reported at temperatures exceeding 100°C.[8]
-
Troubleshooting Steps:
-
Avoid High Temperatures: Unless required by the experimental protocol, avoid heating solutions containing A-410099.1.
-
Monitor Temperature: If heating is necessary, carefully control the temperature and duration.
-
Data Summary
The stability of the Boc protecting group is highly dependent on the chemical environment. The following table summarizes its general stability profile.
| Condition | Stability of Boc Group | Notes |
| Acidic (Strong) | Labile | Cleavage occurs, e.g., with TFA, HCl.[1][2][3][4] |
| Acidic (Mild) | Generally Stable | May be cleaved with some Lewis acids like AlCl3.[4] |
| Basic | Stable | Resistant to most bases.[1] |
| Nucleophiles | Stable | Resistant to most nucleophiles.[1] |
| Catalytic Hydrogenation | Stable | The Boc group is generally stable under these conditions.[2] |
| Elevated Temperature | Generally Stable | Can be cleaved at very high temperatures (>100°C).[8] |
Experimental Protocols
Protocol 1: Assessing the Stability of A-410099.1 in a Specific Solvent System
This protocol outlines a general method to determine the stability of A-410099.1 in your experimental solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
A-410099.1
-
High-purity solvent of interest (e.g., DMSO, PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with 0.1% formic acid or TFA - use cautiously)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh A-410099.1 and dissolve it in the solvent of interest to a known concentration (e.g., 1 mM).
-
Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your reference.
-
Incubation: Store the stock solution under your intended experimental conditions (e.g., room temperature, 37°C).
-
Timepoint Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the A-410099.1 parent compound at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of remaining A-410099.1 at each time point relative to T=0.
-
Protocol 2: Identification of Degradation Products using LC-MS
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
Materials:
-
Aged solution of A-410099.1 from Protocol 1
-
LC-MS system
Procedure:
-
Sample Preparation: Use the samples from the time course stability study (Protocol 1).
-
LC-MS Analysis: Inject the samples into the LC-MS system. The liquid chromatography will separate the components of the solution.
-
Mass Spectrometry: The mass spectrometer will determine the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
-
Data Interpretation:
-
The expected m/z for the parent A-410099.1 (as the free base, C27H40N4O3) is approximately 472.3.
-
If Boc deprotection has occurred, you would expect to see a product with an m/z corresponding to the loss of the Boc group (100.05 Da), resulting in a species with an m/z of approximately 372.25.
-
Analyze the fragmentation patterns to further confirm the identity of any degradation products.
-
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Logical diagram of Boc-amine degradation factors.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. A 410099.1, amine | CAS 2374122-37-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. bio-techne.com [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length for A-410099.1 PROTACs
Welcome to the technical support center for the optimization of PROTACs utilizing the A-410099.1 IAP ligand. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of linker design for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is A-410099.1 and why is it used in PROTAC design?
A-410099.1 is a high-affinity antagonist for the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein) and also binds to other IAP family members like cIAP1 and cIAP2. In the context of PROTACs, A-410099.1 acts as a functionalized ligand for the IAP E3 ubiquitin ligase.[1][2][3] By incorporating A-410099.1 into a PROTAC, you can recruit the IAP E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What is the primary role of the linker in an A-410099.1-based PROTAC?
The linker is a critical component that connects the A-410099.1 IAP ligand to the ligand for your protein of interest (POI).[4][5][6][7] Its primary role is to enable the formation of a stable and productive ternary complex between the IAP E3 ligase and the POI.[8][9] The linker's length, composition, and attachment points are crucial for achieving the correct orientation and proximity between the two proteins for efficient ubiquitination.[6][7][8]
Q3: How does linker length impact the efficacy of an A-410099.1 PROTAC?
Linker length has a profound effect on PROTAC efficacy.[6][]
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the IAP ligase and the POI.[6][9]
-
Too long: An excessively long linker can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[6][9]
-
Optimal length: The ideal linker length facilitates a stable ternary complex with a conformation that is optimal for the transfer of ubiquitin from the E3 ligase to the POI.[9] This often results in a "sweet spot" for linker length, where degradation is maximal.[9]
Q4: What are the most common types of linkers used in PROTAC design?
The most common linkers are polyethylene glycol (PEG) chains and alkyl chains due to their synthetic tractability.[5][6][] However, more rigid linkers, such as those containing cycloalkanes or triazoles, are also used to improve the stability of the ternary complex and the physicochemical properties of the PROTAC.[4][]
Troubleshooting Guides
Issue 1: My A-410099.1 PROTAC shows no degradation of the target protein.
-
Possible Cause: Inefficient Ternary Complex Formation.
-
Troubleshooting Step: The linker may be too short or too long. Synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and evaluate their degradation activity. It's also crucial to verify that both the A-410099.1 ligand and the POI ligand are binding to their respective targets in the context of the PROTAC.[8]
-
-
Possible Cause: Poor Cell Permeability.
-
Troubleshooting Step: PROTACs are often large molecules that may struggle to cross the cell membrane.[11][12][13] Modify the linker to improve physicochemical properties, such as by incorporating features that enhance permeability.[11] You can assess cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay).
-
-
Possible Cause: Incorrect Linker Attachment Point.
-
Troubleshooting Step: The point at which the linker is attached to the A-410099.1 ligand or the POI ligand can significantly impact the geometry of the ternary complex.[6][7] Analyze the crystal structures of your POI and IAP to identify solvent-exposed regions on the ligands that are suitable for linker attachment without disrupting binding.
-
Issue 2: I observe a "hook effect" with my A-410099.1 PROTAC.
-
Possible Cause: Formation of Non-productive Binary Complexes at High Concentrations.
-
Troubleshooting Step: The hook effect, where degradation decreases at high PROTAC concentrations, is a common phenomenon.[8][11] This occurs when the PROTAC is more likely to form binary complexes (PROTAC-IAP or PROTAC-POI) rather than the productive ternary complex.[11] To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation.[11] Testing at lower concentrations (in the nanomolar to low micromolar range) is recommended.[11]
-
Issue 3: The degradation efficiency (Dmax) of my A-410099.1 PROTAC is low.
-
Possible Cause: Suboptimal Ternary Complex Conformation.
-
Troubleshooting Step: Even if a ternary complex forms, its conformation may not be productive for ubiquitination.[11] The linker's rigidity and composition can influence this. Experiment with more rigid linkers (e.g., incorporating piperazine or piperidine moieties) to restrict the conformational flexibility and potentially favor a more productive orientation.[]
-
-
Possible Cause: Low Stability of the Ternary Complex.
-
Troubleshooting Step: A transient ternary complex will not be efficient at promoting ubiquitination. You can assess the stability of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[14] If the stability is low, a systematic evolution of the linker length and composition is necessary.
-
Data Presentation
The following tables present illustrative data for a hypothetical series of A-410099.1-based PROTACs targeting a Protein of Interest (POI-X).
Table 1: Impact of Linker Length on POI-X Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | PEG | 8 | >1000 | <10 |
| PROTAC-A2 | PEG | 11 | 150 | 75 |
| PROTAC-A3 | PEG | 14 | 25 | >90 |
| PROTAC-A4 | PEG | 17 | 90 | 80 |
| PROTAC-A5 | PEG | 20 | 250 | 60 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Linker Length (atoms) | Ternary Complex Kₑ (ITC) (nM) | Cellular Target Engagement (NanoBRET™) EC₅₀ (nM) |
| PROTAC-A1 | 8 | No binding detected | >5000 |
| PROTAC-A2 | 11 | 210 | 800 |
| PROTAC-A3 | 14 | 45 | 150 |
| PROTAC-A4 | 17 | 95 | 450 |
| PROTAC-A5 | 20 | 180 | 1200 |
Kₑ: Equilibrium dissociation constant. EC₅₀: Half-maximal effective concentration.
Mandatory Visualizations
References
- 1. A 410099.1, amine | CAS 2374122-37-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in A 410099.1 conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting low yield in A 410099.1 conjugation reactions. The following information is intended to help identify and resolve common issues encountered during the conjugation of A 410099.1 to antibodies or other proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
Q1: Why is my final conjugate yield significantly lower than expected?
Low recovery of the final conjugate can stem from several factors throughout the workflow, from the initial reaction setup to the final purification steps. Common culprits include suboptimal reaction conditions, instability of the reactants, and losses during purification. A systematic review of your protocol and comparison with the recommendations below can help pinpoint the issue.
Q2: I am observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes?
A low DAR indicates inefficient conjugation of A 410099.1 to your antibody. Several factors can contribute to this:
-
Suboptimal pH: The conjugation of an amine-containing molecule like A 410099.1 to an antibody via an NHS ester crosslinker is highly pH-dependent. The ideal pH range for this reaction is typically 7.2-8.5.[1][] At a lower pH, the primary amines on the antibody are protonated, rendering them poor nucleophiles.[1]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS ester, thereby reducing conjugation efficiency.[3][4]
-
Hydrolysis of the Crosslinker: NHS esters are susceptible to hydrolysis, especially at higher pH values.[1] This hydrolysis reaction competes with the desired conjugation reaction. Using freshly prepared crosslinker solutions is crucial.
-
Low Antibody or A 410099.1 Concentration: Reaction kinetics are concentration-dependent. Low concentrations of either the antibody or the activated A 410099.1 can lead to a slower reaction rate and lower overall yield.[5][6][7]
-
Steric Hindrance: The accessibility of lysine residues on the antibody surface can vary. If the available amines are sterically hindered, the conjugation efficiency may be reduced.
Q3: My protein appears to be aggregating or precipitating during or after the conjugation reaction. Why is this happening?
Protein aggregation is a common issue in antibody conjugation and can significantly reduce the yield of soluble, functional conjugate.
-
Hydrophobicity of A 410099.1: The conjugation of a small molecule like A 410099.1 can increase the overall hydrophobicity of the antibody, leading to aggregation.
-
Incorrect Buffer Conditions: The pH and ionic strength of the reaction buffer can influence protein stability. Deviations from the optimal buffer conditions for your specific antibody can promote aggregation.
-
High DAR: Over-conjugation can lead to a high density of hydrophobic molecules on the antibody surface, increasing the propensity for aggregation.
-
Presence of Organic Solvents: While a small amount of a co-solvent like DMSO or DMF is often necessary to dissolve the crosslinker and A 410099.1, high concentrations can denature the antibody and cause it to aggregate.[]
Q4: How can I improve the efficiency of the purification step and minimize sample loss?
Purification is a critical step where significant sample loss can occur. The choice of purification method and its optimization are key to maximizing yield.
-
Method Selection: Common methods for purifying antibody conjugates include size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The best method depends on the scale of your reaction and the specific properties of your conjugate.
-
Column/Membrane Conditioning: Properly equilibrating your chromatography column or filtration membrane with the final storage buffer is essential to prevent protein adsorption and sample loss.
-
Careful Sample Handling: Minimize the number of transfer steps and avoid harsh conditions (e.g., vigorous vortexing) that can lead to protein denaturation and aggregation.
Quantitative Data Summary
The following table summarizes key reaction parameters and their recommended ranges for successful A 410099.1 conjugation.
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| Reaction pH | 7.2 - 8.5 | Optimal for primary amine reactivity and minimizes NHS ester hydrolysis.[1][] | Low pH: Poor amine reactivity. High pH: Rapid NHS ester hydrolysis. |
| Antibody Concentration | > 2 mg/mL | Ensures efficient reaction kinetics.[6][7] | Low concentration leads to a slower reaction and lower yield. |
| Molar Ratio (Crosslinker:Antibody) | 5:1 to 20:1 | Provides an excess of the crosslinker to drive the reaction forward. | Too low: Incomplete conjugation. Too high: Increased risk of aggregation and difficult purification. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Balances reaction rate with protein stability. | Higher temperatures can increase reaction rate but may also lead to antibody denaturation. |
| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to proceed to completion. | Too short: Incomplete reaction. Too long: Increased risk of side reactions and protein degradation. |
| Quenching Agent | 10-50 mM Tris or Glycine | Stops the reaction by consuming unreacted crosslinker.[4] | Absence of quenching can lead to continued, uncontrolled reactions. |
Experimental Protocol: A 410099.1 Conjugation to an Antibody via NHS Ester Chemistry
This protocol provides a general methodology for the conjugation of A 410099.1 (containing a primary amine) to an antibody using a homobifunctional NHS ester crosslinker (e.g., DSS, BS3).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
A 410099.1 with a terminal amine
-
Homobifunctional NHS ester crosslinker (e.g., DSS or BS3)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., SEC column, dialysis cassette)
-
Storage Buffer: User-defined, typically PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Crosslinker and A 410099.1 Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF.
-
Prepare a stock solution of A 410099.1 in anhydrous DMSO or DMF at a suitable concentration.
-
-
Activation of A 410099.1 (if using a heterobifunctional linker approach) or Antibody (for direct amine labeling):
-
This protocol assumes direct labeling of the antibody's primary amines.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester crosslinker stock solution to the antibody solution. A common starting point is a 10-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Add the A 410099.1 stock solution to the reaction mixture at a desired molar ratio relative to the antibody.
-
Incubate for an additional 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted A 410099.1, crosslinker, and byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with the desired final storage buffer.
-
Collect fractions corresponding to the conjugated antibody.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Technical Support Center: Improving the Cell Permeability of A-410099.1 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the cell permeability of A-410099.1 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is A-410099.1 and why is its cell permeability important?
A-410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[1] It exhibits cytotoxicity in a wide range of cancer cell lines and has shown antitumor activity in preclinical models.[1] For A-410099.1 and its derivatives to be effective therapeutic agents, they must be able to cross the cell membrane to reach their intracellular target, XIAP, and induce apoptosis. Therefore, good cell permeability is a critical factor for their efficacy.
Q2: What are the common reasons for the low cell permeability of small molecule inhibitors like A-410099.1 derivatives?
Low cell permeability of small molecule inhibitors can stem from several physicochemical properties:
-
High Molecular Weight: Larger molecules tend to have more difficulty diffusing across the cell membrane.
-
Polarity and Charge: The lipid bilayer of the cell membrane is hydrophobic, which restricts the passage of highly polar or charged molecules.
-
Poor Aqueous Solubility: For a compound to be absorbed, it must first be dissolved in the aqueous environment surrounding the cells. Low solubility can lead to low apparent permeability.[2]
-
Active Efflux: Cells have transporter proteins, such as P-glycoprotein (P-gp), that can actively pump compounds out of the cell, reducing the net intracellular concentration.[2][3]
Q3: Which in vitro assays are recommended for assessing the cell permeability of A-410099.1 derivatives?
A tiered approach using a combination of assays is recommended for a comprehensive understanding of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability.[4][5] It is a useful initial screen to assess a compound's ability to cross a lipid membrane by passive diffusion.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal epithelium.[6][7][8] It provides insights into both passive and active transport mechanisms, including the potential for efflux by transporters like P-gp.[6]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in the PAMPA Assay
If your A-410099.1 derivative shows low permeability in the PAMPA assay, it suggests that passive diffusion across a lipid membrane is a limiting factor. Here are some troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the donor well for any signs of precipitation. If observed, decrease the initial compound concentration. | An increase in the apparent permeability (Papp) value as more compound is in solution to permeate the membrane. |
| High Membrane Binding | Analyze the amount of compound remaining in the artificial membrane after the assay. | If a high amount is detected, it indicates strong membrane affinity, which may not translate to efficient translocation across the membrane. |
| Incorrect Buffer pH | Ensure the pH of the donor and acceptor buffers is appropriate to favor the neutral, more permeable form of your compound. | An optimized pH will increase the fraction of the non-ionized species, which generally has higher permeability. |
Issue 2: Low Permeability in Caco-2 Assay Despite Good PAMPA Results
This scenario often suggests that active transport mechanisms are at play, specifically efflux by transporters like P-glycoprotein (P-gp).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux | Perform a bi-directional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3][7] | Confirmation of the compound as a substrate for an efflux pump. |
| P-gp Substrate | Conduct the bi-directional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[3] | A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate of P-gp. |
| Poor Solubility | Visually inspect for precipitation in the assay wells. Reduce the compound concentration if necessary.[9] | Improved apparent permeability if solubility was the limiting factor. |
| Cellular Metabolism | Analyze samples from the donor and receiver wells for the presence of metabolites. | Identification of metabolic instability that could contribute to low recovery of the parent compound. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To determine the passive permeability of A-410099.1 derivatives across an artificial lipid membrane.
Methodology:
-
Prepare the Artificial Membrane: A lipid solution (e.g., 1% lecithin in dodecane) is used to coat the filter of a 96-well donor plate.[10] The solvent is allowed to evaporate, leaving a lipid layer.
-
Prepare Compound Solutions: The test compounds are dissolved in a suitable buffer (e.g., PBS, pH 7.4) with a small amount of a co-solvent like DMSO to ensure solubility.[10]
-
Load the Plates: The acceptor plate wells are filled with fresh buffer, and the compound solutions are added to the donor wells.[10]
-
Assemble the PAMPA "Sandwich": The donor plate is placed on top of the acceptor plate, so the artificial membrane is in contact with the buffer in the acceptor wells.[3]
-
Incubation: The plate assembly is incubated at room temperature for a set period (e.g., 4-18 hours).[5][11]
-
Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[12]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium compound concentration
-
Caco-2 Permeability Assay Protocol
Objective: To assess the permeability and potential for active transport of A-410099.1 derivatives across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[7][13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[3][6]
-
Prepare Dosing Solutions: The test compounds are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[3]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The dosing solution is added to the apical (top) side of the monolayer.
-
Fresh transport buffer is added to the basolateral (bottom) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at specific time points and analyzed by LC-MS/MS.[6]
-
-
Efflux Measurement (Basolateral to Apical - B-A):
-
The dosing solution is added to the basolateral side.
-
Fresh transport buffer is added to the apical side.
-
Samples are taken from the apical side at specific time points and analyzed.[6]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for assessing and improving the cell permeability of A-410099.1 derivatives.
Caption: A logical troubleshooting workflow for addressing low cell permeability of A-410099.1 derivatives.
Caption: Simplified signaling pathway showing the role of XIAP and the mechanism of action of A-410099.1 derivatives.
References
- 1. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Boc Deprotection of Complex Molecules
This guide provides troubleshooting advice and detailed protocols for challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, a critical step in the synthesis of complex molecules such as peptides and pharmaceuticals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue that can stem from several factors, often related to the substrate's complexity or the reaction conditions.
-
Steric Hindrance: Increased steric bulk near the Boc-protected amine can slow down the reaction. For example, N-methylated amino acids or residues like valine can hinder the approach of the acid catalyst.[1] In solid-phase peptide synthesis (SPPS), incomplete deprotection can also be caused by poor swelling of the resin, which prevents the acid from accessing all reaction sites.[1]
-
Insufficient Acid Strength or Time: The rate of Boc cleavage is highly dependent on acid concentration.[1] Standard conditions may be insufficient for more resistant substrates. It has been noted that the Boc group on His(pi-Bom) residues can be particularly resistant to removal, requiring prolonged reaction times or higher concentrations of trifluoroacetic acid (TFA).[2]
-
Reagent Quality: Ensure the acid (e.g., TFA) is of high purity and anhydrous, as water content can affect its efficacy.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction's progress using HPLC or TLC at regular intervals (e.g., every 30-60 minutes) to determine the optimal time.[3]
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For example, moving from 25% TFA in dichloromethane (DCM) to 50% can significantly speed up the reaction.[4]
-
Optimize Temperature: While most deprotections are run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, though this risks side reactions.[5]
-
Verify Reagent Quality: Use fresh, high-purity reagents.
Q2: My starting material is degrading or I'm seeing side reactions. How can I achieve selective Boc deprotection?
The primary challenge in deprotecting complex molecules is the presence of other acid-labile functional groups. The harsh conditions required to remove a Boc group can often cleave other protecting groups or degrade sensitive parts of the molecule.
-
Acid Lability of Other Groups: Protecting groups such as tert-butyl esters (tBu), trityl (Trt), and some silyl ethers are also susceptible to cleavage by strong acids like TFA.[6]
-
tert-Butylation: The tert-butyl cation generated during deprotection is a reactive electrophile.[4] It can alkylate electron-rich functional groups like the indole ring of tryptophan, the phenol of tyrosine, or the thiol of cysteine, leading to undesired byproducts.[7]
Solutions for Selectivity and Side Reaction Prevention:
-
Use of Scavengers: To prevent tert-butylation, add scavengers to the reaction mixture that can trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[3][7] A standard "cleavage cocktail" for peptide synthesis is 95% TFA, 2.5% water, and 2.5% TIS.[3][4]
-
Milder Deprotection Methods: When TFA is too harsh, consider alternative, milder acidic or non-acidic conditions. Lewis acids such as ZnBr₂, TMSOTf, SnCl₄, and Sn(OTf)₂ can effectively remove Boc groups under milder conditions.[8][9][10] For substrates with extremely acid-sensitive groups, non-acidic methods may be necessary.[11]
Q3: How do I choose the right deprotection strategy for my molecule?
The choice of method depends on the overall synthetic strategy and the presence of other sensitive functional groups. This is often referred to as an "orthogonal protection strategy," where each class of protecting group can be removed with specific reagents that do not affect the others.[12]
| Challenge | Recommended Strategy | Key Considerations |
| Simple Substrate, No Other Acid-Labile Groups | Standard TFA/DCM | Fast, efficient, and straightforward workup.[4][13] |
| Presence of Trp, Met, Cys, or Tyr Residues | TFA with Scavengers (e.g., TFA/TIS/H₂O) | Scavengers are critical to prevent t-butylation side products.[4][7] |
| Presence of Other Highly Acid-Labile Groups (e.g., tBu esters, Trt) | Mild Lewis Acids (e.g., ZnBr₂, TMSOTf) | Allows for selective removal of Boc over other sensitive groups.[8][10][14] |
| Extremely Acid-Sensitive Substrate | Non-Acidic or Thermal Methods | Options include heating in specific solvents or using reagents like oxalyl chloride in methanol.[11][15][16] |
Q4: What are some alternative, non-acidic methods for Boc removal?
While less common, several non-acidic methods can be employed when acidic conditions are not viable.
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent like diphenyl ether or simply in water under pressure, can induce thermal cleavage of the Boc group.[15][16]
-
Base-Mediated Deprotection: While Boc is generally stable to bases, very strong basic conditions (e.g., K₃PO₄ with microwave irradiation) can cleave it, especially from activated amines.[10]
-
Oxalyl Chloride in Methanol: This method provides a mild and selective alternative for deprotecting N-Boc groups on a wide range of substrates, including those with other acid-labile functionalities.[11][17]
Data Presentation
Table 1: Relative Lability of Common Protecting Groups to Acidic Conditions
This table provides a general comparison of the stability of various protecting groups under conditions typically used for Boc deprotection. The relative rates are approximate and can vary based on the specific substrate and reaction conditions.
| Protecting Group | Type | Relative Rate of Cleavage (vs. Boc) | Typical Cleavage Conditions | Stability |
| Boc | Amine | 1 | 25-50% TFA in DCM | Most Labile |
| Trt (Trityl) | Amine, Alcohol, Thiol | ~10⁻² | 1-5% TFA in DCM, Acetic Acid | Less Labile |
| tBu (tert-Butyl ester) | Carboxylic Acid | ~10⁻³ | Neat TFA, Stronger Lewis Acids | Less Labile |
| Cbz/Z (Benzyloxycarbonyl) | Amine | ~10⁻⁷ | HBr/AcOH, Catalytic Hydrogenolysis | Stable to TFA |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | ~10⁻⁸ | 20% Piperidine in DMF (Base Labile) | Stable to Acid |
| Bn (Benzyl ether) | Alcohol | ~10⁻⁸ | Catalytic Hydrogenolysis | Stable to TFA |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for robust molecules without other highly acid-sensitive groups.
-
Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration is 25-50% TFA (v/v).[4] For difficult substrates, neat TFA can be used.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[4][13]
-
Workup:
-
Remove the volatiles (DCM and excess TFA) in vacuo using a rotary evaporator. To remove residual TFA, co-evaporate with a solvent like toluene or DCM (repeat 2-3 times).[1]
-
The product is typically obtained as a TFA salt. If the free amine is required, dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution or a tertiary amine like triethylamine) before extraction.[18]
-
For solid-phase synthesis, after cleavage, the peptide is typically precipitated from the filtrate using cold diethyl ether, isolated by centrifugation, washed, and dried.[3][4]
-
Protocol 2: Mild Boc Deprotection with TMSOTf and 2,6-Lutidine
This method is ideal for substrates containing other acid-labile groups that are sensitive to TFA.[10]
-
Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).
-
Additives: Add 2,6-lutidine (1.5 equivalents).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Decision pathway for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fiveable.me [fiveable.me]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. rsc.org [rsc.org]
Technical Support Center: A-410099.1-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the degradation efficiency of PROTACs utilizing the A-410099.1 IAP ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with A-410099.1-based PROTACs.
Q1: What is the fundamental mechanism of action for a PROTAC containing the A-410099.1 moiety?
A1: A PROTAC (Proteolysis Targeting Chimera) built with A-410099.1 is a heterobifunctional molecule designed to eliminate a specific Protein of Interest (POI) from the cell.[1] Its mechanism involves:
-
Ternary Complex Formation: The PROTAC simultaneously binds to your POI and an Inhibitor of Apoptosis (IAP) E3 ubiquitin ligase.[2][3] This forms a key ternary complex (POI-PROTAC-IAP).[4]
-
Ubiquitination: By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the E3 ligase to transfer ubiquitin molecules onto the POI.[1][4]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell.[4][5]
Q2: My A-410099.1-based PROTAC shows no degradation of my target protein. What are the potential causes?
A2: A lack of degradation can stem from several factors related to the PROTAC molecule, the target protein, or the experimental conditions.[6] A logical troubleshooting workflow can help pinpoint the issue.
Key Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[6] Consider modifying the linker to improve physicochemical properties.[6]
-
Inefficient Ternary Complex Formation: The geometry dictated by the linker is crucial.[7] An improperly designed linker can prevent the formation of a stable and productive ternary complex.[7]
-
Lack of Target Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[6]
-
Low E3 Ligase Expression: The chosen E3 ligase (in this case, an IAP family member) must be sufficiently expressed in the cell type being used.[7]
-
High Target Protein Turnover: If the target protein has a very short natural half-life, the degradation induced by the PROTAC may be difficult to observe.[8]
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). How can I confirm and mitigate this?
A3: The "hook effect" is a known phenomenon where PROTAC efficiency decreases at high concentrations.[6][9] This occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-POI or PROTAC-IAP) instead of the required ternary complex.[10][11]
Confirmation and Mitigation Strategies:
-
Extend Dose-Response Range: Test a very wide range of concentrations (e.g., from pM to high µM) to fully characterize the bell-shaped curve.[11]
-
Lower Concentrations: The optimal degradation concentration (Dmax) is often in the nanomolar to low micromolar range.[6]
-
Enhance Cooperativity: The linker can be redesigned to promote favorable protein-protein interactions between the target and the E3 ligase, which stabilizes the ternary complex over the binary ones.[12]
-
Biophysical Assays: Use techniques like TR-FRET or SPR to directly measure ternary complex formation at various concentrations and correlate this with the observed degradation profile.[6]
Q4: Degradation efficiency is highly variable between experiments. What should I check?
A4: Variability can often be traced to experimental conditions.
-
Cell Health and Passage Number: Ensure you are using cells within a consistent and defined passage number range. Cell confluency, passage number, and overall health can impact the efficiency of the ubiquitin-proteasome system.[6]
-
Compound Stability: Verify the stability of your PROTAC in the cell culture medium over the time course of your experiment.[6]
-
Standardize Protocols: Maintain consistency in cell seeding densities, treatment times, and lysis procedures.
Quantitative Data Summary
Effective characterization of a PROTAC requires determining its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).[13][14] The table below provides a template with hypothetical data for an A-410099.1-based PROTAC targeting Bcl-xL, based on published data for similar degraders.[15][16]
| Cell Line | Target Protein | Incubation Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| MOLT-4 (Leukemia) | Bcl-xL | 24 | 25 | >90 | High sensitivity observed. |
| A549 (Lung Cancer) | Bcl-xL | 24 | 150 | ~80 | Moderate sensitivity. |
| U87 (Glioblastoma) | Bcl-xL | 24 | >1000 | <50 | Low sensitivity, potential resistance. |
Note: Data are representative examples and must be determined empirically for your specific PROTAC and experimental system.
Experimental Protocols
Protocol 1: Quantification of Target Protein Degradation by Western Blot
This protocol details the steps to quantify changes in target protein levels following PROTAC treatment.[5][17]
Materials:
-
Appropriate cell line and complete growth medium.
-
A-410099.1-based PROTAC (stock solution in DMSO).
-
Vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (against target protein and a loading control like GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Seeding: Plate cells at a suitable density to ensure they are in a logarithmic growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.[5]
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in complete growth medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[5]
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new, pre-chilled tube.[5]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[17] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each sample.
Protocol 2: Determination of DC₅₀ and Dₘₐₓ Values
This protocol describes how to generate a dose-response curve to calculate key degradation parameters.[13]
Methodology:
-
Cell Treatment: Seed cells as described in Protocol 1. Treat cells with a wide range of PROTAC concentrations (typically 8-12 points, using a semi-log dilution series) for a fixed time point (e.g., 24 hours). Include a vehicle-only control.
-
Western Blot Analysis: Perform Western blotting as detailed in Protocol 1 for all concentrations.
-
Data Analysis:
-
Quantify the band intensity for the target protein at each PROTAC concentration, normalizing to the loading control.
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining protein (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using graphing software like GraphPad Prism.
-
-
Parameter Determination:
References
- 1. revvity.com [revvity.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A 410099.1, amine | CAS 2374122-37-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. arxiv.org [arxiv.org]
- 15. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A First-in-Class Dual Degrader of Bcl-2/Bcl-xL Reverses HIV Latency and Minimizes Ex Vivo Reservoirs from Patients [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
How to prevent non-specific binding of A 410099.1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-410099.1, a high-affinity X-linked inhibitor of apoptosis (XIAP) antagonist. This guide focuses on preventing and troubleshooting non-specific binding in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is A-410099.1 and what are its primary binding targets?
A-410099.1 is a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP). It is also utilized as a functionalized ligand for Inhibitor of Apoptosis Proteins (IAPs) in Proteolysis Targeting Chimera (PROTAC) research. Its primary binding targets are members of the IAP family, including XIAP, cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1]
Q2: What are the known binding affinities of A-410099.1 and its derivatives to its target proteins?
The binding affinities of A-410099.1 and its amine derivative have been determined for XIAP, cIAP1, and cIAP2. The available quantitative data is summarized in the table below.
| Compound | Target Protein | Binding Affinity Metric | Value (nM) |
| A-410099.1 | XIAP (BIR3 domain) | Kd | 16 |
| A-410099.1, amine | cIAP1 | EC50 | 4.6[1] |
| A-410099.1, amine | cIAP2 | EC50 | 9.2[1] |
| A-410099.1, amine | XIAP | EC50 | 15.6[1] |
Q3: What is non-specific binding and why is it a concern when working with A-410099.1?
Non-specific binding refers to the interaction of A-410099.1 with proteins or other molecules that are not its intended IAP targets. This can lead to inaccurate experimental results, such as false positives in binding assays or off-target effects in cellular studies. Minimizing non-specific binding is crucial for obtaining reliable and reproducible data.
Q4: How can I differentiate between on-target and off-target effects of A-410099.1 in my cellular assays?
Distinguishing on-target from off-target effects is critical for validating your findings. Here are some strategies:
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of A-410099.1. This control should not elicit the same cellular phenotype if the observed effect is on-target.
-
Employ a Structurally Unrelated IAP Antagonist: Use another IAP antagonist with a different chemical scaffold. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A shift in the thermal stability of XIAP, cIAP1, or cIAP2 in the presence of A-410099.1 indicates direct binding.
Troubleshooting Guide: Preventing Non-Specific Binding
This guide provides detailed protocols and recommendations to minimize non-specific binding of A-410099.1 in common experimental workflows.
General Strategies for Reducing Non-Specific Binding
Several factors can be optimized to reduce non-specific interactions in your experiments:
-
Optimize Buffer Conditions:
-
pH: The pH of your buffer can influence the charge of both A-410099.1 and potential non-specific binding partners. It is advisable to perform experiments at a pH where non-specific electrostatic interactions are minimized.
-
Salt Concentration: Increasing the ionic strength of your buffers (e.g., by adding 150-500 mM NaCl) can help to disrupt weak, non-specific ionic interactions.
-
-
Use Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can saturate non-specific binding sites on surfaces and other proteins. A concentration of 0.1-1% BSA in your binding and wash buffers is a good starting point.
-
Casein: Casein, often used as a 1-5% solution in buffers, is another effective blocking agent for reducing background signal.
-
-
Add Detergents:
-
Non-ionic detergents like Tween-20 (0.05-0.1%) or Triton X-100 (0.05-0.1%) can help to reduce non-specific hydrophobic interactions.
-
Experimental Protocols
Below are detailed protocols for common assays, incorporating steps to minimize non-specific binding of A-410099.1.
1. Pull-Down Assay to Identify A-410099.1 Interacting Proteins
This protocol describes the use of immobilized A-410099.1 to "pull down" its binding partners from a cell lysate.
-
Materials:
-
A-410099.1 conjugated to beads (e.g., via an amine-reactive chemistry if using an amine-functionalized version).
-
Control beads (unconjugated or conjugated with an inactive molecule).
-
Cell lysate.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Wash Buffer (e.g., Lysis Buffer with increased salt concentration, e.g., 300-500 mM NaCl, and 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a competitive elution buffer containing a high concentration of free A-410099.1).
-
-
Protocol:
-
Lysate Preparation: Prepare a clear cell lysate by centrifugation to remove cellular debris.
-
Pre-clearing the Lysate (Optional but Recommended): To reduce background, incubate the cell lysate with control beads for 1 hour at 4°C. Centrifuge and collect the supernatant. This step removes proteins that non-specifically bind to the beads themselves.
-
Binding: Incubate the pre-cleared lysate with the A-410099.1-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. Thoroughly resuspend the beads during each wash.
-
Elution: Elute the bound proteins from the beads using the Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry. Compare the protein bands from the A-410099.1 beads to the control beads to identify specific interactors.
-
2. Co-Immunoprecipitation (Co-IP) to Validate Interactions
This protocol is used to confirm the interaction of a specific protein with an IAP in the presence of A-410099.1.
-
Materials:
-
Antibody against the protein of interest or the IAP.
-
Isotype control antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Cell lysate from cells treated with A-410099.1 or vehicle control (e.g., DMSO).
-
Co-IP Buffer (similar to Lysis Buffer, may require optimization).
-
Wash Buffer (Co-IP buffer with 0.05% Tween-20).
-
Elution Buffer.
-
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with A-410099.1 or vehicle. Lyse the cells and prepare a clear lysate.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the specific antibody or isotype control overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Wash Buffer.
-
Elution and Analysis: Elute the proteins and analyze by Western blotting for the presence of the interacting partner.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of A-410099.1 to its target IAPs in intact cells.
-
Materials:
-
Cultured cells expressing the target IAP.
-
A-410099.1.
-
Vehicle control (e.g., DMSO).
-
PBS (Phosphate-Buffered Saline).
-
Lysis Buffer with protease inhibitors.
-
Thermocycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target IAP.
-
-
Protocol:
-
Cell Treatment: Treat cultured cells with A-410099.1 or vehicle control for a specified duration.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blotting using an antibody against the target IAP. A shift in the melting curve to a higher temperature in the A-410099.1-treated samples indicates target engagement.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving XIAP and cIAP1/2, the primary targets of A-410099.1.
Caption: XIAP-mediated inhibition of apoptosis and its antagonism by A-410099.1.
Caption: Role of cIAP1/2 in TNF-alpha-induced NF-kB signaling and its inhibition by A-410099.1.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for designing experiments to minimize non-specific binding of A-410099.1.
References
Technical Support Center: Optimizing Boc Anhydride Protection
Welcome to the technical support center for Boc anhydride (Boc₂O) protection of amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this fundamental reaction in organic synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Boc protection of amines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Low Nucleophilicity of Amine: Aromatic or sterically hindered amines react slower than aliphatic amines.[1][2] 2. Insufficient Reagent: Not enough Boc anhydride to fully react with the amine. 3. Inappropriate Solvent: The solvent may not be optimal for the specific substrate. 4. Low Temperature: Reaction is too slow at room temperature for less reactive amines.[2][3] | 1. Increase Temperature: Gently heat the reaction to 40-55°C.[2][3][4] 2. Use a Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[3][5][6] 3. Change Solvent: For aromatic amines, using alcoholic solvents like methanol can significantly increase the reaction rate.[1] For substrates with poor solubility, aqueous mixtures (e.g., THF/water, dioxane/water) can be effective.[3][5][7] 4. Increase Boc₂O Equivalents: Use a slight excess of Boc anhydride (e.g., 1.1 to 2 equivalents).[3][4] |
| Low Yield | 1. Product Loss During Work-up: The Boc-protected amine may have some water solubility, leading to loss during aqueous extraction. 2. Decomposition of Reagent: Excessive heat can cause Boc anhydride to decompose.[2] 3. Side Reactions: Formation of ureas, isocyanates, or double Boc protection.[8][9] | 1. Optimize Work-up: If the product is water-soluble, saturate the aqueous layer with NaCl before extraction or use a continuous extractor. Alternatively, avoid aqueous work-up by using a resin to quench excess reagent.[2][10] 2. Control Temperature: Maintain a moderate temperature (40-55°C) and monitor for gas evolution (CO₂), which can indicate decomposition.[2][5][11] 3. Use Stoichiometric Control: Carefully control the equivalents of Boc anhydride to minimize double protection. For α-amino alcohols, specific conditions can prevent side reactions.[8] |
| Formation of Side Products | 1. Double Boc Protection: Primary amines can react twice, especially with a large excess of Boc anhydride and a strong base. 2. O-Acylation: Hydroxyl groups on the substrate can be acylated. 3. Urea Formation: Can occur if isocyanate intermediates are formed.[8][9] | 1. Control Stoichiometry: Use closer to 1 equivalent of Boc anhydride. 2. Choose Conditions Wisely: Catalyst-free, water-mediated conditions have been shown to prevent O-Boc side reactions.[9] 3. Optimize Base and Solvent: The choice of base and solvent can influence side product formation. Mild bases like NaHCO₃ are often sufficient.[3][5] |
| Difficult Purification | 1. Excess Boc Anhydride: Unreacted Boc₂O can co-elute with the product during chromatography. 2. Byproducts: Byproducts like t-butanol can be difficult to remove. | 1. Quench Excess Reagent: After the reaction is complete, use a scavenger resin like Si-Trisamine or a polymer-supported trisamine to remove excess Boc₂O.[10] 2. High Vacuum Sublimation: Residual Boc anhydride can be removed by sublimation under high vacuum.[4] 3. Aqueous Work-up: A standard aqueous work-up will remove t-butanol and other water-soluble byproducts.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc protection?
A1: The Boc protection reaction is highly flexible.[3][5] It is typically performed by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). Common conditions involve solvents like THF, acetonitrile, methanol, dioxane, or aqueous mixtures at room temperature or with moderate heating (40°C).[3][5] A base such as sodium bicarbonate, triethylamine (TEA), or DMAP is often used to facilitate the reaction.[3][5][11][12]
Q2: How does the choice of base affect the reaction?
A2: The base deprotonates the amine, increasing its nucleophilicity, and neutralizes acidic byproducts.[12] For highly nucleophilic aliphatic amines, the reaction can sometimes proceed without a base.[1] For less reactive amines, like anilines, a base is generally required to achieve a reasonable reaction rate.[1][2] Common bases range from mild inorganic bases like NaHCO₃ to organic amines like TEA and the more potent catalyst, DMAP.[3][5]
Q3: My starting amine is a hydrochloride salt. Do I need to free-base it first?
A3: Not necessarily. You can perform the reaction by adding at least two equivalents of base: one to neutralize the HCl salt and one to facilitate the protection reaction. Alternatively, automated systems can pass the dissolved amine salt over a solid-supported base to free-base it in-situ before the reaction.[10]
Q4: Can I run the Boc protection without a solvent?
A4: Yes, solvent-free conditions have been developed. An efficient protocol involves reacting the amine with (Boc)₂O in the presence of a catalytic amount of iodine at room temperature.[8] This method is environmentally benign and practical for various aryl and aliphatic amines.[8]
Q5: How can I monitor the progress of my reaction?
A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture over time, you can observe the disappearance of the starting amine and the appearance of the higher Rf, Boc-protected product.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine
This protocol is a standard method suitable for most primary and secondary aliphatic amines.
-
Preparation: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of THF and water.[3]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equivalents) to the solution and stir.[2]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirring mixture.[2]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Once the starting material is consumed, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).[2][3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be done by column chromatography if necessary.
Protocol 2: Accelerated Protection of a Weakly Nucleophilic Aromatic Amine
This method is optimized for less reactive amines, such as anilines, using methanol to accelerate the reaction.[1]
-
Preparation: Dissolve the aromatic amine (1.0 equivalent) in methanol.
-
Reagent Addition: Add (Boc)₂O (1.1 equivalents) to the solution. For many aromatic amines, no additional base is required when using methanol as the solvent.[1]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours, depending on the amine's reactivity.[2] Monitor progress by TLC.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the N-Boc protected amine.[2]
Comparison of Common Reaction Conditions
| Parameter | Condition A: Standard Aqueous | Condition B: Anhydrous THF | Condition C: Accelerated Methanol | Condition D: Catalyst-Free Water |
| Substrate | General Aliphatic/Aromatic Amines | Moisture-Sensitive Amines | Aromatic Amines | General Amines |
| Solvent(s) | THF/Water, Dioxane/Water[3] | THF, Acetonitrile, DCM[3][11] | Methanol[1] | Water/Acetone (9.5:0.5)[9] |
| Base | NaHCO₃, NaOH[3][5] | TEA, DMAP (cat.)[5][11] | Often None Required[1] | None Required[9] |
| Temperature | 0°C to Room Temperature[6] | Room Temperature to 40°C[3][6] | Room Temperature[1] | Room Temperature[9] |
| Typical Time | 1-12 hours | 1-12 hours | 2-24 hours[2] | 8-12 minutes[9] |
Visualized Workflows
Caption: General experimental workflow for Boc protection of an amine.
Caption: Decision tree for troubleshooting common Boc protection issues.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Amine Protection / Deprotection [ar.bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to XIAP Inhibitors: A 410099.1 and Alternatives
In the landscape of cancer therapeutics, the X-linked inhibitor of apoptosis protein (XIAP) has emerged as a critical target. Its overexpression in various malignancies is linked to therapeutic resistance and poor prognosis. This guide provides a detailed comparison of A 410099.1, a potent XIAP antagonist, with other notable XIAP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to XIAP and its Inhibition
XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis (programmed cell death). It directly binds to and neutralizes caspase-3, -7, and -9, effectively blocking both the intrinsic and extrinsic apoptotic pathways.[1][2] The inhibitory activity of XIAP is primarily mediated by its baculoviral IAP repeat (BIR) domains. The BIR3 domain is responsible for inhibiting caspase-9, while the BIR2 domain, in conjunction with the linker region preceding it, inhibits caspase-3 and -7.[1][3]
Small molecule inhibitors of XIAP, often referred to as SMAC mimetics, are designed to disrupt the interaction between XIAP and caspases, thereby restoring the cell's natural apoptotic capabilities. These inhibitors typically function by mimicking the N-terminal tetrapeptide (AVPI) of the endogenous XIAP antagonist, SMAC/Diablo.[4]
Comparative Analysis of XIAP Inhibitors
This guide focuses on a comparative analysis of A 410099.1 against other well-characterized XIAP inhibitors: GDC-0152, Xevinapant (AT-406), Birinapant, and Embelin. The comparison is based on their binding affinities to XIAP and other IAP family members, as well as their cellular potency in various cancer cell lines.
Binding Affinity
The binding affinity of an inhibitor to its target is a crucial determinant of its potency. For XIAP inhibitors, affinity is typically measured for the BIR3 domain, which is the primary target for preventing the inhibition of caspase-9. The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are common metrics, with lower values indicating higher affinity.
| Inhibitor | Target | Binding Affinity (nM) | Assay Type |
| A 410099.1 | XIAP (BIR3) | Kd = 16 | Not Specified |
| GDC-0152 | XIAP (BIR3) | Ki = 28 | Fluorescence Polarization |
| cIAP1 (BIR3) | Ki = 17 | Fluorescence Polarization | |
| cIAP2 (BIR3) | Ki = 43 | Fluorescence Polarization | |
| ML-IAP (BIR) | Ki = 14 | Fluorescence Polarization | |
| Xevinapant (AT-406) | XIAP (BIR3) | Ki = 66.4 | Not Specified |
| cIAP1 (BIR3) | Ki = 1.9 | Not Specified | |
| cIAP2 (BIR3) | Ki = 5.1 | Not Specified | |
| Birinapant | XIAP | Kd = 45 | Not Specified |
| cIAP1 | Kd < 1 | Not Specified | |
| Embelin | XIAP | IC50 = 4,100 | Cell-free assay |
Data sourced from multiple publications and vendor datasheets.[5][6][7][8][9]
Cellular Potency
The cellular potency of an inhibitor, often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), reflects its ability to induce a biological effect, such as cell death, in a cellular context.
| Inhibitor | Cell Line | Potency (nM) | Assay Type |
| A 410099.1 | MDA-MB-231 (Breast Cancer) | EC50 = 13 | Not Specified |
| GDC-0152 | MDA-MB-231 (Breast Cancer) | Induces caspase-3/7 activation | Caspase Activity Assay |
| Xevinapant (AT-406) | MDA-MB-231 (Breast Cancer) | IC50 = 144 | Cell Growth Inhibition |
| SK-OV-3 (Ovarian Cancer) | IC50 = 142 | Cell Growth Inhibition | |
| Birinapant | MDA-MB-231 (Breast Cancer) | IC50 = 10 | Cytotoxicity Assay |
| Embelin | Prostate Cancer Cells | Induces apoptosis | Apoptosis Assay |
Data sourced from multiple publications and vendor datasheets.[6][7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of XIAP inhibitors and the methods used to characterize them, the following diagrams are provided.
Experimental Protocols
Binding Affinity Determination (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of an inhibitor to a target protein.
-
Reagents and Materials :
-
Recombinant human XIAP protein (e.g., GST-tagged BIR3 domain).
-
TR-FRET Donor: Terbium-labeled anti-GST antibody.
-
TR-FRET Acceptor: A fluorescently labeled ligand that binds to the XIAP BIR3 domain (e.g., a red-shifted dye).
-
Test Inhibitors: Serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: Capable of TR-FRET measurements.
-
-
Procedure :
-
A reaction mixture containing the XIAP protein and the TR-FRET acceptor ligand is prepared.
-
The test inhibitor at various concentrations is added to the wells of the microplate.
-
The TR-FRET donor antibody is then added to all wells.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis :
-
The ratio of the acceptor to donor emission is calculated.
-
The data are plotted as the FRET ratio versus the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki or Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation or by direct fitting to a binding isotherm.[10]
-
Cellular Potency Determination (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases, in cells.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
Test Inhibitors: Serially diluted in cell culture medium.
-
Caspase-Glo® 3/7 Reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
-
-
Procedure :
-
Cells are seeded into the wells of a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the XIAP inhibitor or vehicle control.
-
The plate is incubated for a predetermined time (e.g., 24 hours) to allow for the induction of apoptosis.
-
The Caspase-Glo® 3/7 reagent is added to each well, and the plate is incubated at room temperature for 1-2 hours.
-
The luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
-
Data Analysis :
-
The luminescence readings are normalized to the vehicle control.
-
The data are plotted as the percentage of caspase activity versus the inhibitor concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
A 410099.1 demonstrates high affinity for the BIR3 domain of XIAP and potent cytotoxic effects in cancer cells. When compared to other XIAP inhibitors, it is a valuable tool for studying the role of XIAP in apoptosis. Pan-IAP inhibitors like GDC-0152, Xevinapant, and Birinapant show broader activity against multiple IAP family members, which may offer a different therapeutic advantage. Embelin, a natural product, represents a distinct chemical scaffold for XIAP inhibition. The choice of an appropriate XIAP inhibitor will depend on the specific research question, with considerations for selectivity, potency, and the cellular context of the investigation. The experimental protocols outlined in this guide provide a foundation for the in-vitro characterization and comparison of these and other novel XIAP-targeting compounds.
References
- 1. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. biocompare.com [biocompare.com]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
A Comparative Guide to IAP Antagonism: A-410099.1 versus SMAC Mimetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. This guide provides a detailed comparison of two key players in this field: A-410099.1, a potent IAP antagonist, and the broader class of small-molecule SMAC mimetics. We will delve into their mechanisms of action, binding profiles, and cellular activities, supported by available experimental data, to assist researchers in making informed decisions for their discovery and development programs.
Introduction to IAP Antagonism
The intrinsic and extrinsic apoptosis pathways are tightly regulated cellular processes that are often dysregulated in cancer, leading to uncontrolled cell survival. IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key negative regulators of apoptosis. They function by directly inhibiting caspases, the executioners of apoptosis, or by modulating signaling pathways that promote cell survival.
The endogenous protein, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), counteracts the inhibitory effects of IAPs. Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to IAPs, thereby liberating caspases and promoting cell death. Both A-410099.1 and SMAC mimetics are designed to mimic the action of endogenous SMAC, offering a therapeutic approach to re-sensitize cancer cells to apoptosis.
Mechanism of Action: A Shared Strategy with Subtle Differences
Both A-410099.1 and SMAC mimetics function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, preventing them from inhibiting caspases. This antagonism can lead to the activation of caspases and subsequent apoptosis.
SMAC mimetics , as their name suggests, are designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of mature SMAC.[1] This interaction not only blocks the caspase-inhibitory function of XIAP but also induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] The degradation of cIAPs has a dual effect: it further promotes apoptosis and also activates the non-canonical NF-κB signaling pathway.
A-410099.1 is also a high-affinity IAP antagonist. While it shares the fundamental mechanism of binding to BIR domains, its development has also led to its use as a functionalized ligand in the creation of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that recruit a target protein (in this case, an IAP-binding protein) to an E3 ubiquitin ligase, leading to the target's degradation.
Figure 1. Simplified signaling pathway of IAP antagonism.
Performance Comparison: Binding Affinity and Cellular Activity
Direct comparative studies between A-410099.1 and a wide range of SMAC mimetics under identical experimental conditions are limited in publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their performance.
IAP Binding Affinity
The binding affinity of these antagonists to the BIR domains of different IAP proteins is a critical determinant of their biological activity.
| Compound | Target IAP | Binding Affinity (nM) | Assay Method |
| A-410099.1 | XIAP (BIR3) | Kd = 16 | Not Specified |
| cIAP1 | EC50 = 4.6[5] | NanoBRET | |
| cIAP2 | EC50 = 9.2[5] | NanoBRET | |
| XIAP | EC50 = 15.6[5] | NanoBRET | |
| LCL161 | XIAP, cIAP1, cIAP2 | Similar affinities (pan-IAP inhibitor)[1] | Not Specified |
| Birinapant (TL32711) | XIAP | Kd = 45[6] | Not Specified |
| cIAP1 | Kd < 1[6] | Not Specified | |
| GDC-0152 | XIAP (BIR3) | Ki = 28[7] | Not Specified |
| cIAP1 (BIR3) | Ki = 17[7] | Not Specified | |
| cIAP2 (BIR3) | Ki = 43[7] | Not Specified |
Note: The presented binding affinities are compiled from different studies and assay methods (Kd, Ki, EC50). Direct comparison of absolute values should be made with caution.
From the available data, A-410099.1 demonstrates high affinity for XIAP, cIAP1, and cIAP2. SMAC mimetics exhibit a range of binding profiles, with some like LCL161 acting as pan-IAP inhibitors, while others like birinapant show a preference for cIAP1.[1] GDC-0152 also demonstrates potent binding to XIAP, cIAP1, and cIAP2.[7]
Cellular Activity
The ultimate measure of performance for these antagonists is their ability to induce cell death in cancer cells.
| Compound | Cell Line | Cellular Activity (EC50/IC50) |
| A-410099.1 | MDA-MB-231 (Breast Cancer) | EC50 = 13 nM |
| SMAC Mimetics (General) | Various Cancer Cell Lines | Effective in inducing apoptosis, often in the nanomolar to low micromolar range. Activity is cell line dependent.[8] |
| LCL161 | Rectal Cancer PDOs | Showed increased sensitivity in recurrent disease.[9] |
| Birinapant | HNSCC Cell Lines | IC50s ranging from 0.5 nM to >1 μM.[10] |
| GDC-0152 | K562 & HL60 (Leukemia) | Inhibited proliferation in a dose- and time-dependent manner.[11] |
A-410099.1 exhibits potent cytotoxic activity in the low nanomolar range in breast cancer cells. SMAC mimetics have demonstrated broad anti-cancer activity across various cell lines, with their potency being influenced by factors such as the specific compound, the cancer type, and the cellular levels of IAP proteins.[8][12]
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the general methodologies for key experiments.
IAP Binding Affinity Assays
1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled SMAC-derived peptide from the BIR domain of an IAP protein by the test compound.
-
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (IAP-BIR domain), its rotation slows, and polarization increases. An antagonist will compete with the tracer for binding, causing a decrease in polarization.[13][14]
-
General Protocol:
-
Recombinant IAP-BIR domain protein is incubated with a fluorescently labeled SMAC peptide probe.
-
Serial dilutions of the antagonist (A-410099.1 or SMAC mimetic) are added.
-
The mixture is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the change in polarization against the antagonist concentration.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between two molecules in close proximity.
-
Principle: Donor and acceptor beads are coated with molecules that can bind to the IAP protein and a biotinylated SMAC peptide, respectively. When the IAP and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal. An antagonist will disrupt this interaction, leading to a decrease in the signal.[15][16]
-
General Protocol:
-
GST-tagged IAP-BIR domain protein is incubated with glutathione-coated acceptor beads.
-
Biotinylated SMAC peptide is incubated with streptavidin-coated donor beads.
-
The two bead suspensions are mixed in the presence of varying concentrations of the antagonist.
-
After incubation, the AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Figure 2. General workflow for IAP binding assays.
Cell Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17][18]
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the IAP antagonist for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the EC50 value is calculated.
-
Conclusion
Both A-410099.1 and SMAC mimetics are potent antagonists of IAP proteins, representing a promising avenue for cancer therapy. While they share a common mechanism of action, their binding profiles and, consequently, their cellular activities can differ. A-410099.1 demonstrates high affinity for XIAP, cIAP1, and cIAP2. The diverse family of SMAC mimetics includes both pan-IAP inhibitors and compounds with selectivity for specific IAP members.
The choice between A-410099.1 and a specific SMAC mimetic will depend on the specific research question or therapeutic goal. For instance, a pan-IAP inhibitor might be desirable for broad-spectrum activity, while a more selective compound could be advantageous for dissecting the roles of individual IAP proteins or for minimizing off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these promising IAP antagonists in various cancer contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. IAP(inhibitors, antagonists, Smac mimic)-ProbeChem.com [probechem.com]
- 7. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased sensitivity to SMAC mimetic LCL161 identified by longitudinal ex vivo pharmacogenomics of recurrent, KRAS mutated rectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GDC-0152 induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cellular Target Engagement of XIAP Antagonist A 410099.1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular target engagement of the X-linked inhibitor of apoptosis (XIAP) antagonist, A 410099.1, with other known XIAP inhibitors, Birinapant and Embelin. The information presented herein is supported by experimental data from published studies to aid in the selection of appropriate research tools for studying the apoptosis signaling pathway.
Introduction to A 410099.1 and its Target, XIAP
A 410099.1 is a potent and high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP)[1]. XIAP is a key regulator of apoptosis, or programmed cell death, and functions by directly binding to and inhibiting caspases, the primary executioners of the apoptotic cascade. Specifically, the BIR3 domain of XIAP is responsible for inhibiting caspase-9, a critical initiator caspase. By antagonizing the BIR3 domain of XIAP, A 410099.1 relieves this inhibition, allowing apoptosis to proceed. This mechanism has made XIAP an attractive target for cancer therapy, as its overexpression in tumor cells can lead to resistance to apoptosis-inducing treatments.
Comparative Analysis of Cellular Target Engagement
The validation of a compound's engagement with its intended intracellular target is a critical step in drug discovery and chemical biology research. Several methods have been developed to quantify this interaction in a cellular context. This guide will focus on two prominent techniques: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Below is a summary of the available quantitative data for the cellular target engagement of A 410099.1 and its alternatives, Birinapant and Embelin.
| Compound | Target Domain | Cell-Based Assay | Cell Line | IC50 / Kd |
| A 410099.1 | XIAP-BIR3 | NanoBRET | HEK293T | IC50: 4.6 nM |
| Birinapant | XIAP | Kd: 45 nM | ||
| Embelin | XIAP-BIR3 | Cell Viability | Prostate Cancer Cells | IC50: ~5-20 µM |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The IC50 for Embelin reflects its effect on cell viability, which is an indirect measure of target engagement.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
XIAP-Mediated Apoptosis Signaling Pathway
Caption: XIAP inhibits apoptosis by blocking caspases. A 410099.1 and its alternatives antagonize XIAP, promoting cell death.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: A stepwise workflow for quantifying XIAP target engagement in live cells using NanoBRET™.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A general workflow for assessing XIAP target engagement via ligand-induced thermal stabilization using CETSA.
Experimental Protocols
NanoBRET™ Target Engagement Assay for XIAP
This protocol is adapted from established NanoBRET™ methodologies.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL.
- Cells are transiently transfected with a vector encoding for a full-length XIAP-NanoLuc® fusion protein using a suitable transfection reagent. The cells are incubated for 24 hours post-transfection to allow for protein expression.
2. Compound and Tracer Addition:
- Test compounds (A 410099.1, Birinapant, Embelin) are serially diluted to the desired concentrations.
- The culture medium is replaced with Opti-MEM, and the test compounds are added to the cells.
- A specific fluorescent tracer that binds to XIAP is added to all wells.
- The plate is incubated for 2 hours at 37°C in a CO2 incubator.
3. BRET Measurement:
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.
- The plate is read within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor ( >600 nm) emission wavelengths.
- The BRET ratio is calculated as the acceptor emission divided by the donor emission.
4. Data Analysis:
- BRET ratios are plotted against the logarithm of the compound concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from XIAP.
Cellular Thermal Shift Assay (CETSA) for XIAP
This protocol provides a general framework for performing a CETSA experiment to validate XIAP target engagement.
1. Cell Treatment:
- Cells (e.g., a relevant cancer cell line) are cultured to ~80% confluency.
- Cells are treated with the test compound (A 410099.1, Birinapant, or Embelin) or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
- The treated cells are harvested, washed, and resuspended in a buffered solution.
- The cell suspension is aliquoted into PCR tubes and subjected to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes using a thermocycler, followed by cooling.
3. Cell Lysis and Protein Extraction:
- The heated cell suspensions are lysed by freeze-thaw cycles or by adding a lysis buffer.
- The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Protein Quantification:
- The supernatant, containing the soluble protein fraction, is carefully collected.
- The concentration of soluble XIAP in each sample is quantified using a standard protein quantification method such as Western blotting with an anti-XIAP antibody or an ELISA.
5. Data Analysis:
- The amount of soluble XIAP at each temperature is plotted to generate a melting curve for both the vehicle- and compound-treated samples.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement. An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 of target engagement.
Conclusion
This guide provides a comparative overview of the cellular target engagement of A 410099.1 and its alternatives, Birinapant and Embelin. The provided data and protocols for NanoBRET™ and CETSA offer a foundation for researchers to design and execute experiments to validate the intracellular activity of these and other XIAP inhibitors. The choice of compound and assay will depend on the specific research question, available resources, and the desired level of quantitative detail. A direct, head-to-head comparison of these compounds within the same experimental system is recommended for the most accurate comparative analysis.
References
Confirming PROTAC-Mediated Degradation: An Orthogonal Validation Guide
A robust and multi-faceted validation process is critical to unequivocally confirm the on-target degradation of a protein of interest (POI) and to assess the overall specificity of a Proteolysis-Targeting Chimera (PROTAC). Relying on a single analytical method is insufficient to generate a comprehensive and reliable data package for advancing a PROTAC candidate in drug discovery and development. This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation, complete with experimental protocols, quantitative data comparisons, and illustrative diagrams to guide researchers, scientists, and drug development professionals.
The central mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The validation methods described herein are designed to interrogate different stages of this pathway, from target engagement to the global proteomic consequences of PROTAC treatment.
The PROTAC Mechanism of Action: A Stepwise Process
The following diagram illustrates the key steps in PROTAC-mediated protein degradation, from cellular entry to the final degradation of the target protein. Each step represents a potential point of investigation using the orthogonal methods detailed in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Overview of Orthogonal Validation Methods
A multi-pronged approach to validation provides the highest degree of confidence in a PROTAC's efficacy and specificity. The following table summarizes and compares the key orthogonal methods.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blotting | Immunoassay to detect and quantify a specific protein from a complex mixture separated by size. | DC50, Dmax, Degradation Kinetics | Low to Medium | Widely accessible, provides molecular weight information, direct visualization of protein levels. | Semi-quantitative, labor-intensive, requires high-quality antibodies.[1][2] |
| In-Cell Western (ICW) | Plate-based immunofluorescence assay for quantifying protein levels in fixed cells. | DC50, Dmax | High | Higher throughput than traditional Westerns, less sample handling, good reproducibility.[3][4][5][6] | Requires specific imaging equipment, antibody validation is critical. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Fold change in protein abundance, Off-target identification | Low | Gold standard for selectivity assessment, provides a global view of proteome changes, identifies off-targets.[4][7][8] | Technically demanding, expensive, data analysis is complex. |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies. | Mean Fluorescence Intensity (MFI), % of positive cells | High | Single-cell analysis, can distinguish cell populations, quantitative.[9][10] | Indirect measurement of protein levels, requires cell suspension. |
| Immunofluorescence (IF) | Visualizes the subcellular localization and abundance of a target protein in fixed cells using fluorescent antibodies. | Fluorescence intensity, Protein localization | Low to Medium | Provides spatial information, visual confirmation of degradation. | Can be subjective, quantification can be challenging. |
| HiBiT/NanoBRET Assays | Bioluminescent reporter system to quantify protein levels in real-time in live cells. | DC50, Dmax, Degradation Rate (kdeg) | High | Real-time kinetics, highly sensitive and quantitative, suitable for live-cell analysis.[11][12][13][14] | Requires genetic modification of the target protein (CRISPR knock-in). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein in the presence of a ligand to confirm target engagement. | Thermal shift (ΔTm) | Medium | Confirms direct target engagement in a cellular context, label-free.[15][16][17][18][19] | Indirect measure of degradation, can be affected by downstream events. |
| Quantitative RT-PCR (qRT-PCR) | Measures the amount of a specific RNA transcript. | mRNA fold change | High | Confirms that protein reduction is not due to transcriptional repression.[20][21] | Does not measure protein levels directly. |
Quantitative Data Comparison: A Case Study with BRD4 Degrader MZ1
To illustrate how data from different orthogonal methods compare, the following table presents representative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| Western Blot | HEK293 | 24h | ~10 | >90 | [7] |
| HiBiT Assay | HEK293 (HiBiT-BRD4) | 24h | ~8 | >95 | [14] |
| Mass Spectrometry | HeLa | 24h | - | >90 (BRD4) | [7] |
| Flow Cytometry | AML cell lines | 18h | 10-100 | >80 | N/A |
| CETSA | 293T | 1h | - | Target Engagement Confirmed | [15] |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
General Experimental Workflow
The following diagram outlines a typical workflow for the orthogonal validation of a PROTAC candidate, progressing from initial degradation assessment to more in-depth mechanistic and specificity studies.
Caption: A typical workflow for the orthogonal validation of a PROTAC candidate.
Detailed Experimental Protocols
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[22][23]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[22]
-
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, revealing any unintended "off-target" degradation.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[4]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[7][8]
Principle: This method utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[11][12][13][14]
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.
-
Assay Setup: Seed the engineered cells in a white, 96-well or 384-well assay plate.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in the assay medium. Add the PROTAC solutions to the wells.
-
Luminescence Measurement:
-
Live-Cell Kinetic Assay: Add a live-cell substrate (e.g., Endurazine™) and measure luminescence kinetically over time (e.g., every 15 minutes for 24 hours) in a plate reader equipped for live-cell measurements.[12]
-
Lytic Endpoint Assay: At desired time points, add a lytic reagent containing the LgBiT protein and substrate. Incubate to lyse the cells and measure the endpoint luminescence.[11]
-
-
Data Analysis:
Principle: CETSA measures the thermal stabilization of a protein upon ligand binding in a cellular environment. Binding of a PROTAC to its target protein increases the protein's resistance to heat-induced denaturation.
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the PROTAC or vehicle control for a short duration (e.g., 1 hour).[15][17]
-
Heating: Heat the samples across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[15]
Conclusion
The validation of PROTAC-mediated protein degradation is a multifaceted process that requires a combination of orthogonal assays. By employing the methods outlined in this guide, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates. This comprehensive approach, moving from initial confirmation of degradation to in-depth mechanistic and selectivity profiling, is essential for the successful development of this exciting new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempro-innovations.com [chempro-innovations.com]
- 5. researchgate.net [researchgate.net]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Frontiers | Specific MHC-I Peptides Are Induced Using PROTACs [frontiersin.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. promega.com [promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 標的タンパク質分解 [promega.jp]
- 15. pelagobio.com [pelagobio.com]
- 16. pelagobio.com [pelagobio.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. CETSA [cetsa.org]
- 20. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of A-410099.1 Efficacy in Diverse Cancer Models
For Immediate Release
In the landscape of targeted cancer therapeutics, the X-linked inhibitor of apoptosis protein (XIAP) has emerged as a compelling target due to its role in promoting cancer cell survival and resistance to treatment. This guide provides a comparative analysis of the XIAP antagonist A-410099.1, alongside other XIAP inhibitors, Birinapant and Embelin, with a focus on their efficacy in various preclinical cancer models. This objective overview is intended for researchers, scientists, and drug development professionals to inform future research and development in the field of apoptosis-targeting cancer therapies.
Introduction to A-410099.1 and a Glimpse at Alternatives
A-410099.1 is a potent and high-affinity antagonist of the BIR3 domain of XIAP.[1] Its mechanism of action centers on disrupting XIAP's ability to inhibit caspases, key executioner proteins in the apoptotic cascade, thereby sensitizing cancer cells to programmed cell death. This guide will compare the preclinical performance of A-410099.1 with two other XIAP-targeting agents:
-
Birinapant (TL32711): A synthetic small molecule that mimics the endogenous IAP antagonist Smac/DIABLO, targeting not only XIAP but also other members of the IAP family.[2][3]
-
Embelin: A naturally occurring benzoquinone and a cell-permeable inhibitor of XIAP.[1][4]
In Vitro Efficacy: A Look at Cytotoxicity
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing the potency of a compound in vitro. The following tables summarize the available data for A-410099.1 and its comparators across various cancer cell lines.
Table 1: In Vitro Efficacy of A-410099.1
| Cell Line | Cancer Type | EC50/IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 13 |
Source:[1]
Table 2: In Vitro Efficacy of Birinapant
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 15 |
| A375 | Melanoma | >1000 (single agent) |
| 451Lu | Melanoma | >1000 (single agent) |
| 1205Lu | Melanoma | >1000 (single agent) |
| WM9 | Melanoma | <1000 |
Table 3: In Vitro Efficacy of Embelin
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 4.4 |
| DU145 | Prostate Cancer | 6.31 |
| MCF7 | Breast Cancer | 10.66 |
| HCT-116 | Colon Cancer | 29 |
| MIAPaCa-2 | Pancreatic Cancer | >20 |
| PC-3 | Prostate Cancer | >20 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using animal models are critical for evaluating the therapeutic potential of anticancer agents. A-410099.1 has demonstrated antitumor activity in a mouse breast cancer xenograft model.[1] The following tables provide available quantitative data on the in vivo efficacy of the comparator compounds, Birinapant and Embelin.
Table 4: In Vivo Efficacy of Birinapant
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Patient-Derived Ovarian Cancer | Ovarian Cancer | 30 mg/kg, i.p., every third day (x5) | Significant | [2] |
| Patient-Derived Colorectal Cancer | Colorectal Cancer | 30 mg/kg, i.p., every third day (x5) | Significant | [2] |
| Patient-Derived Melanoma | Melanoma | 30 mg/kg, i.p., every third day (x5) | Significant | [2] |
| MDA-MB-231 | Breast Cancer | 12 mg/kg | 35% regression | [3] |
| OVCAR3 | Ovarian Cancer | 12 mg/kg | Not significant | [3] |
Table 5: In Vivo Efficacy of Embelin
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | Breast Cancer | 10 mg/kg | Decreased tumor volume | [9] |
| C4-2 | Prostate Cancer | 10 mg/kg (in combination) | More potent inhibition | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided in DOT language for use with Graphviz.
Caption: A-410099.1 enhances TRAIL-induced apoptosis by inhibiting XIAP.
Caption: General workflow for preclinical evaluation of XIAP inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., A-410099.1, Birinapant, or Embelin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control according to the specified dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers. The formula (Length x Width²)/2 is commonly used.[11]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition. One common metric is the T/C ratio, which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.[11]
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study as an indicator of treatment-related toxicity.
Discussion and Future Directions
The available data indicates that A-410099.1 is a potent XIAP antagonist with low nanomolar efficacy in breast cancer cells. In comparison, Birinapant also shows high potency, particularly in combination with TNF-α, and has demonstrated significant in vivo tumor growth inhibition across several patient-derived xenograft models.[2][6] Embelin, while also effective, generally exhibits lower potency with IC50 values in the micromolar range.
A key limitation in this comparative analysis is the lack of head-to-head studies directly comparing A-410099.1 with Birinapant or Embelin under identical experimental conditions. Such studies would be invaluable for a more definitive assessment of their relative efficacy.
Future research should focus on:
-
Expanding the in vitro profiling of A-410099.1 across a broader panel of cancer cell lines to identify other sensitive cancer types.
-
Conducting comprehensive in vivo efficacy studies for A-410099.1 in various xenograft models to provide robust quantitative data on its antitumor activity.
-
Performing direct comparative studies of A-410099.1 against other XIAP inhibitors like Birinapant to establish a clearer picture of their relative therapeutic potential.
-
Investigating the potential for combination therapies involving A-410099.1 and other anticancer agents to enhance therapeutic outcomes.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of A-410099.1 and advance the development of novel and effective cancer treatments targeting the XIAP-mediated apoptosis pathway.
References
- 1. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. excli.de [excli.de]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IAP Ligands for PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of Targeted Protein Degradation (TPD), the selection of an optimal E3 ligase ligand is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). Among the various E3 ligases exploited for PROTAC development, the Inhibitor of Apoptosis Proteins (IAPs) offer a compelling alternative to the more commonly used Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases. This guide provides a comprehensive comparative analysis of prominent IAP ligands used in PROTACs, supported by experimental data, detailed methodologies, and visual workflows to inform rational PROTAC design.
IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), leverage the E3 ligase activity of cellular IAP1 (cIAP1), cIAP2, and the X-linked IAP (XIAP).[1][2] These proteins are often overexpressed in cancer cells, providing a potential therapeutic advantage by simultaneously inducing degradation of a target protein and antagonizing the anti-apoptotic function of IAPs.[1][2] This guide focuses on a comparative analysis of commonly employed IAP ligands: LCL161, MV1, Bestatin, and Birinapant.
Data Presentation: Performance Metrics of IAP Ligands and Corresponding PROTACs
The efficacy of an IAP ligand in a PROTAC is multifactorial, depending on its binding affinity to the IAP proteins, the formation of a stable ternary complex with the target protein and the E3 ligase, and the subsequent ubiquitination and degradation of the target. Below are tables summarizing the available quantitative data for key IAP ligands and representative PROTACs.
Table 1: Comparative Binding Affinities of IAP Ligands to IAP Homologues
A critical parameter for an effective IAP ligand is its binding affinity to the Baculovirus IAP Repeat (BIR) domains of cIAP1, cIAP2, and XIAP. High affinity is generally desirable for efficient recruitment of the E3 ligase.
| Ligand | cIAP1 Binding Affinity (Ki/Kd, nM) | cIAP2 Binding Affinity (Ki/Kd, nM) | XIAP Binding Affinity (Ki/Kd, nM) | Comments |
| LCL161 | High Affinity (Specific value N/A) | High Affinity (Specific value N/A) | IC50 = 35 nM (in HEK293 cells) | A monovalent SMAC mimetic that binds with high affinity to multiple IAPs.[3][4] |
| MV1 | Kd = 5.8 nM (BIR3 domain) | N/A | Kd = 16 nM (BIR3 domain) | A pan-IAP antagonist.[5] |
| Bestatin Methyl Ester | N/A | N/A | N/A | An aminopeptidase inhibitor that promotes cIAP1 degradation.[6][7] Quantitative binding data to isolated IAP proteins is not readily available. |
| Birinapant | Kd < 1 nM | N/A | Kd = 45 nM | A potent bivalent SMAC mimetic.[3][8] |
| GDC-0152 | Ki = 17 nM (BIR3 domain) | Ki = 43 nM (BIR3 domain) | Ki = 28 nM (BIR3 domain) | A potent pan-IAP inhibitor.[9] |
| Xevinapant (AT-406) | Ki = 1.9 nM (BIR3 domain) | Ki = 5.1 nM (BIR3 domain) | Ki = 66.4 nM (BIR3 domain) | An orally bioavailable SMAC mimetic.[9] |
Table 2: Performance of Representative IAP-based PROTACs (SNIPERs)
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC (SNIPER) | IAP Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| SNIPER(ER)-119 | LCL161 derivative | Estrogen Receptor α (ERα) | ~10 | >90 | MCF-7 |
| SNIPER-20 | Not Specified | CDK4/6 | <100 | >77 | MM.1S |
| Unnamed | MV1 derivative | CRABP-II | Induces degradation | N/A | IMR32 |
| Unnamed BTK Degrader | IAP Ligand | Bruton's Tyrosine Kinase (BTK) | <10 | >85 | Mino |
| AR Degrader 9 | IAP Ligand | Androgen Receptor (AR) | 5200 | N/A | LNCaP |
| EGFR Degrader | IAP Ligand | EGFR | 5.9 (VHL-based for comparison) | N/A | N/A |
Note: The performance of PROTACs is highly dependent on the target protein, linker, and specific cellular context. This table provides examples and is not an exhaustive list.
Mandatory Visualization
To facilitate a deeper understanding of the biological processes and experimental procedures, the following diagrams are provided.
Figure 1: IAP Signaling Pathway in Apoptosis.
Figure 2: Experimental Workflow for IAP PROTAC Development.
Figure 3: Logical Relationship for IAP Ligand Selection.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative analysis of PROTACs. Below are methodologies for key experiments.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with an IAP-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
IAP-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the IAP-based PROTAC in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and typically below 0.1%. Include a vehicle-only control.
-
Incubation: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to measure the formation of the ternary complex between the target protein, the IAP-based PROTAC, and an IAP E3 ligase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused IAP protein (e.g., cIAP1)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
IAP-based PROTAC
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-IAP expression vectors using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
HaloTag® Labeling: After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-IAP fusion protein.
-
PROTAC Treatment: Prepare serial dilutions of the IAP-based PROTAC in assay medium. Add the PROTAC dilutions to the labeled cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Immediately measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation.
Conclusion
The selection of an appropriate IAP ligand is a crucial determinant in the successful development of IAP-based PROTACs. This guide provides a comparative framework, integrating quantitative binding and degradation data with detailed experimental protocols and visual aids. While LCL161 and Birinapant are well-characterized SMAC mimetics with demonstrated utility in PROTACs, further head-to-head comparisons with other ligands such as MV1 and Bestatin derivatives are warranted. The provided methodologies for assessing PROTAC performance will enable researchers to systematically evaluate and optimize their IAP-based degraders, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of A-410099.1 Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor activity of A-410099.1, a potent X-linked inhibitor of apoptosis protein (XIAP) antagonist. The data presented herein is based on preclinical studies and is intended to offer an objective evaluation of A-410099.1's performance against other XIAP antagonists and a standard-of-care chemotherapeutic agent, paclitaxel. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.
Executive Summary
A-410099.1 has demonstrated significant antitumor activity in a mouse breast cancer xenograft model. As a high-affinity XIAP antagonist (Kd = 16 nM for the BIR3 domain of XIAP), it exhibits cytotoxicity across a range of cancer cell lines in vitro. This guide delves into the in vivo validation of these findings, presenting quantitative data on tumor growth inhibition and outlining the methodologies employed in these pivotal studies. For comparative purposes, data on other XIAP antagonists, Birinapant and AT-406, as well as the widely used chemotherapy drug paclitaxel, are included.
Comparative In Vivo Antitumor Activity
The following table summarizes the in vivo antitumor efficacy of A-410099.1 in comparison to other XIAP antagonists and paclitaxel in the MDA-MB-231 human breast cancer xenograft model.
| Compound | Dosage and Administration | Tumor Model | Tumor Growth Inhibition (T/C %) | Reference |
| A-410099.1 | 100 mg/kg, intraperitoneal (i.p.), once daily | MDA-MB-231 human breast cancer xenograft | Undisclosed in publicly available abstracts; described as significant inhibition | (Oost et al., 2004) |
| Birinapant | Not specified in available abstracts | HCT116 colon carcinoma, MDA-MB-231 breast adenocarcinoma | Pro-apoptotic effects and reduction of cancer cell migration observed | [1] |
| AT-406 (Debio 1143) | Not specified in available abstracts | MDA-MB-231 breast cancer xenograft | Inhibited tumor growth as a single agent | [2] |
| Paclitaxel | 15 mg/kg, route not specified, daily for 5 days | MDA-MB-231 mouse xenograft | 6.5% | [3] |
Note: T/C % (Treated/Control %) is a common metric for assessing antitumor activity in xenograft models. A lower T/C % indicates greater tumor growth inhibition.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of in vivo data. The following protocols are based on established methodologies for xenograft studies.
MDA-MB-231 Xenograft Model Protocol
This protocol outlines the establishment of a human breast cancer xenograft model using the MDA-MB-231 cell line, a common model for triple-negative breast cancer.
-
Cell Culture: MDA-MB-231 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Immunocompromised mice, such as athymic nude mice or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of MDA-MB-231 cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of sterile phosphate-buffered saline or medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups. The investigational compound (e.g., A-410099.1) and vehicle control are administered according to the specified dose, route, and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the mean tumor volume in the treated group to the control group. Other endpoints may include body weight changes (to monitor toxicity) and survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding the context of the in vivo data.
XIAP-Mediated Apoptosis Signaling Pathway
A-410099.1 functions by antagonizing XIAP, a key regulator of apoptosis. The following diagram illustrates the central role of XIAP in inhibiting caspases and how its antagonism can promote cancer cell death.
In Vivo Antitumor Activity Experimental Workflow
The logical flow of an in vivo efficacy study is depicted in the diagram below, from cell line selection to data analysis.
Conclusion
The available preclinical data suggests that A-410099.1 is a promising antitumor agent that warrants further investigation. Its mechanism of action, targeting the XIAP-mediated apoptosis pathway, provides a clear rationale for its use in cancer therapy. While direct comparative in vivo data with other XIAP antagonists is limited in the public domain, the foundational studies establish its activity in a relevant breast cancer model. Future studies directly comparing A-410099.1 with other IAP antagonists and standard-of-care agents in various tumor models will be critical to fully elucidate its therapeutic potential. The protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies.
References
Safety Operating Guide
Proper Disposal Procedures for A 410099.1, amine-Boc
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of A 410099.1, amine-Boc, a functionalized IAP ligand utilized in the development of PROTACs (Proteolysis Targeting Chimeras).
Summary of Key Information
A 410099.1 is a high-affinity XIAP antagonist. The Boc (tert-butyloxycarbonyl) protecting group is frequently used in organic synthesis to mask the reactivity of an amine functional group.[1] While a specific Safety Data Sheet (SDS) for the Boc-protected A 410099.1 was not located, an SDS for the de-protected A 410099.1 amide-PEG2-amine indicates that the substance does not meet the criteria for hazardous classification under EC Directives. However, standard laboratory precautions and proper disposal methods for chemical waste should always be followed.
Quantitative Data
The following table summarizes the available physical and chemical properties for related A 410099.1 compounds. This data is provided for guidance and may vary for specific batches or formulations.
| Property | A 410099.1, amine[2] | A 410099.1 amide-PEG2-amine | This compound[3] |
| Molecular Weight | 620.22 | 728.92 | Not specified |
| Formula | C32H49N5O5.HCl | C38H60N6O8 | Not specified |
| Purity | ≥98% (HPLC) | ≥95% (HPLC) | Not specified |
| Storage | Store at -20°C | Store at -20°C | Room temperature in continental US; may vary elsewhere. |
| CAS Number | 2374122-37-7 | 2415256-16-3 | 1613552-03-6 |
Experimental Protocols for Disposal
The proper disposal of this compound involves a multi-step process that considers the chemical nature of the compound and its potential reaction byproducts. The primary concern with Boc-protected amines is the potential for deprotection under acidic conditions, which can occur during disposal if mixed with acidic waste streams.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled waste container. Do not mix with other chemical waste streams, especially acidic waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated solid waste container.
Step 3: Neutralization of Amine Waste (if de-protected)
If the Boc group has been removed, the resulting amine may be basic. While A 410099.1 itself is not classified as hazardous, it is good practice to neutralize amine-containing waste before disposal. This should be done by a trained professional in a fume hood.
Step 4: Disposal as Hazardous Waste
All waste containing this compound, whether in its original form or as a solution, should be disposed of through your institution's hazardous waste management program. Do not pour down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
Signaling Pathways and Logical Relationships
The primary logical relationship to consider in the disposal of this compound is the potential for acid-catalyzed deprotection. This chemical transformation alters the compound and produces byproducts that must be considered in the waste stream.
Caption: Acid-catalyzed deprotection of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound and its associated waste materials. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling A 410099.1, amine-Boc
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling A 410099.1, amine-Boc hydrochloride (CAS No. 2374122-37-7). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Information:
Hazard Identification
This compound hydrochloride is classified as a hazardous substance.[1] The primary hazards associated with this compound are:
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A/2B): Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to ensure the safety of all personnel. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard.[4][5] A face shield should be worn over goggles if there is a significant risk of splashing.[4][5] | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] A flame-resistant or 100% cotton lab coat must be worn.[4] Closed-toe shoes and long pants are required.[4][5] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be required. | Minimizes the risk of inhaling vapors or aerosols. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[6] | To prevent direct contact with the skin. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational workflow is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated work area.[4]
-
-
Handling and Dispensing:
-
Post-Experiment Procedures:
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5][7]
-
Waste Segregation: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated, clearly labeled, and chemically compatible container.[5][7] Do not mix with other waste streams.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[7]
-
Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[7]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.[7] Do not dispose of amines down the drain.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
